Pyrrolidine, 1-(N-phenylalanyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238832 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92032-60-5 | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(N-phenylalanyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(N-phenylalanyl)pyrrolidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Physicochemical Properties
1-(N-phenylalanyl)pyrrolidine, a molecule combining the amino acid phenylalanine with a pyrrolidine ring, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and drug discovery. A summary of its key physicochemical data is presented below.
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | PubChem[1] |
| CAS Number | 56414-89-2 | Smolecule[2] |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |
| Molecular Weight | 218.29 g/mol | PubChem[1] |
| Melting Point | 232.8 °C (451 °F); Decomposes at 262-290 °C | Smolecule[2] |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Water: ≥100 mg/mL at 17.8°C; 249 g/L at 25°C. Insoluble in ethanol and ethyl ether; slightly soluble in acetone. | Smolecule[2] |
| pKa | Estimated 7.5-8.5 for the primary amine | Estimated based on similar structures |
| LogP (computed) | 1.3 | PubChem[1] |
| Polar Surface Area | 46.3 Ų | PubChem[1] |
Synthesis of 1-(N-phenylalanyl)pyrrolidine
The primary method for the synthesis of 1-(N-phenylalanyl)pyrrolidine is through peptide coupling, which involves the formation of an amide bond between the carboxylic acid of a protected phenylalanine derivative and the secondary amine of pyrrolidine.
Experimental Protocol: Peptide Coupling
This protocol outlines a general procedure for the synthesis of 1-(N-phenylalanyl)pyrrolidine using a common coupling agent.
Materials:
-
N-Boc-L-phenylalanine
-
Pyrrolidine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Trifluoroacetic acid (TFA) for deprotection
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.
-
Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-(N-phenylalanyl)pyrrolidine by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(N-phenylalanyl)pyrrolidine.
-
Experimental Protocols for Physicochemical Properties
Detailed methodologies for determining the key physicochemical properties of 1-(N-phenylalanyl)pyrrolidine are provided below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
Protocol:
-
Finely powder a small amount of dry 1-(N-phenylalanyl)pyrrolidine.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
Protocol:
-
Qualitative Solubility:
-
Add approximately 10 mg of 1-(N-phenylalanyl)pyrrolidine to separate test tubes containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane).
-
Vortex each tube for 30 seconds.
-
Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Aqueous Solubility (Shake-Flask Method):
-
Prepare a supersaturated solution of 1-(N-phenylalanyl)pyrrolidine in water.
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium.
-
Allow the solution to stand, and then filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
pKa Determination by Potentiometric Titration
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Accurately weigh a sample of 1-(N-phenylalanyl)pyrrolidine and dissolve it in a known volume of deionized water.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
LogP Determination by RP-HPLC
Protocol:
-
Prepare a series of standard compounds with known LogP values that bracket the expected LogP of 1-(N-phenylalanyl)pyrrolidine.
-
Perform isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the standard compounds using a C18 column and a mobile phase of methanol/water or acetonitrile/water at various compositions.
-
Calculate the capacity factor (k') for each standard at each mobile phase composition.
-
Extrapolate the log k' values to 100% aqueous mobile phase to obtain log k'w.
-
Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.
-
Inject the 1-(N-phenylalanyl)pyrrolidine sample and determine its log k'w under the same conditions.
-
Use the calibration curve to determine the LogP of 1-(N-phenylalanyl)pyrrolidine.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-(N-phenylalanyl)pyrrolidine is limited, the pyrrolidine scaffold is present in numerous biologically active compounds. Structurally related molecules have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.
Potential Modulation of the NF-κB Signaling Pathway
Pyrrolidine derivatives have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Potential Activation of the Nrf2 Signaling Pathway
Certain pyrrolidine-containing molecules can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.
This technical guide serves as a foundational resource for understanding the physicochemical profile of 1-(N-phenylalanyl)pyrrolidine. The provided experimental protocols and proposed biological pathways offer a starting point for further research and development involving this compound.
References
Spectroscopic data (NMR, IR, MS) for (S)-1-(N-phenylalanyl)pyrrolidine
Spectroscopic and Structural Analysis of (S)-1-(N-phenylalanyl)pyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic characteristics of (S)-1-(N-phenylalanyl)pyrrolidine, also known by its IUPAC name (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one. Due to the limited availability of published, experimentally-derived spectroscopic data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups. Detailed, standardized experimental protocols for obtaining such data are also presented.
Chemical Structure
The molecular structure of (S)-1-(N-phenylalanyl)pyrrolidine consists of a pyrrolidine ring connected via an amide linkage to an (S)-phenylalanine moiety.
Caption: Molecular structure of (S)-1-(N-phenylalanyl)pyrrolidine.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (S)-1-(N-phenylalanyl)pyrrolidine. These values are estimations based on known chemical shifts and fragmentation patterns of similar structures and functional groups.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (Ph-H) |
| ~ 4.00 - 4.20 | t | 1H | α-proton (CH-NH₂) |
| ~ 3.40 - 3.60 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |
| ~ 3.20 - 3.40 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |
| ~ 2.80 - 3.10 | m | 2H | β-protons (CH₂-Ph) |
| ~ 1.80 - 2.10 | m | 4H | Pyrrolidine CH₂ |
| ~ 1.50 - 1.70 | br s | 2H | Amine protons (NH₂) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.0 | Carbonyl carbon (C=O) |
| ~ 138.0 | Aromatic C (quaternary) |
| ~ 129.0 | Aromatic CH |
| ~ 128.5 | Aromatic CH |
| ~ 126.5 | Aromatic CH |
| ~ 55.0 | α-carbon (CH-NH₂) |
| ~ 46.0 | Pyrrolidine CH₂ (adjacent to N) |
| ~ 45.0 | Pyrrolidine CH₂ (adjacent to N) |
| ~ 40.0 | β-carbon (CH₂-Ph) |
| ~ 25.0 | Pyrrolidine CH₂ |
| ~ 24.0 | Pyrrolidine CH₂ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1630 | Strong | C=O stretch (amide) |
| 1600 - 1450 | Medium | C=C stretch (aromatic) |
| 1450 - 1350 | Medium | C-H bend (aliphatic) |
| 1200 - 1000 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218.14 | [M]⁺ (Molecular Ion) |
| 120.08 | [C₈H₁₀N]⁺ (Fragment from cleavage of the amide bond) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 70.07 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of spectroscopic data for a compound such as (S)-1-(N-phenylalanyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be acquired with 16-32 scans, while ¹³C NMR spectra would require 1024-2048 scans. Chemical shifts would be reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): High-resolution mass spectra would be obtained using an ESI time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion. The analysis would be performed in positive ion mode.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a synthesized compound like (S)-1-(N-phenylalanyl)pyrrolidine is outlined below.
Crystal Structure Analysis of Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3] The specific stereochemistry and conformation of substituted pyrrolidines, such as Pyrrolidine, 1-(N-phenylalanyl)-, are critical to their biological activity. While a definitive crystal structure for Pyrrolidine, 1-(N-phenylalanyl)- is not publicly available, this guide provides a comprehensive overview of the principles and methodologies required for its structural elucidation via single-crystal X-ray diffraction. The protocols outlined herein are based on established techniques for the analysis of small organic molecules and are intended to serve as a detailed resource for researchers undertaking similar crystallographic studies.
Introduction to Pyrrolidine, 1-(N-phenylalanyl)-
Pyrrolidine, 1-(N-phenylalanyl)- is a derivative of pyrrolidine, a five-membered saturated heterocycle, and the amino acid phenylalanine.[1] This combination imparts specific chemical properties and potential biological activities, making it a compound of interest in drug discovery. The pyrrolidine moiety is present in a wide range of biologically active compounds, including antimicrobial and neuroprotective agents.[1][2] The three-dimensional arrangement of the phenyl and pyrrolidine groups is crucial for its interaction with biological targets, underscoring the importance of crystal structure analysis.
Molecular and Chemical Properties:
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | PubChem[4] |
| Molecular Formula | C13H18N2O | PubChem[4] |
| Molecular Weight | 218.29 g/mol | PubChem[4] |
| CAS Number | 56414-89-2 | Smolecule[1] |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- can be achieved through various organic synthesis routes, including direct amination or multi-step synthesis involving protecting groups.[1] Once the pure compound is obtained, the critical step of growing high-quality single crystals is undertaken. The choice of crystallization method is crucial and often requires empirical screening of various solvents and conditions.[5]
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Slow diffusion at the interface of the two solvents can lead to the growth of crystals.[6]
-
Thermal Control (Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can result in the formation of well-ordered crystals.[7][8]
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically 30-300 microns in size) is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[9] The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms.
The fundamental principle of X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[10] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[9] The diffracted X-rays are recorded by a detector, generating a diffraction pattern of spots of varying intensities.[11]
Structure Solution and Refinement
The collected diffraction data, which consists of a list of reflection indices (hkl) and their corresponding intensities, is then processed.
Key steps in structure solution and refinement include:
-
Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[11]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Methods like direct methods or Patterson methods are used to obtain initial phase estimates and generate an initial electron density map.[12]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The initial model is refined using a least-squares method to improve the fit between the observed diffraction data and the data calculated from the model.[12][13] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.[12] The quality of the final refined structure is assessed by various metrics, including the R-factor.
Data Presentation: Exemplary Crystallographic Data
While specific crystallographic data for Pyrrolidine, 1-(N-phenylalanyl)- is not available, the following table provides an example of the type of quantitative data that would be obtained from a successful crystal structure analysis of a similar organic molecule.
| Parameter | Exemplary Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations of the crystal. |
| Unit Cell Dimensions | ||
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.8 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.2 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 90 | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1236.48 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.178 | The calculated density of the crystal. |
| Absorption Coefficient (mm⁻¹) | 0.08 | A measure of how much the X-rays are absorbed by the crystal. |
| F(000) | 472 | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | The dimensions of the crystal used for data collection. |
| Theta range for data collection (°) | 2.5 to 27.5 | The range of diffraction angles measured. |
| Reflections collected | 10500 | The total number of diffraction spots measured. |
| Independent reflections | 2800 | The number of unique diffraction spots. |
| R-factor | 0.045 | A measure of the agreement between the experimental and calculated data. |
Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as a structured workflow, from sample preparation to the final structural analysis.
Conclusion
The determination of the three-dimensional structure of Pyrrolidine, 1-(N-phenylalanyl)- is a critical step in understanding its structure-activity relationship and for rational drug design. Although a solved crystal structure is not currently in the public domain, this technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to undertake such an analysis. The successful application of these crystallographic techniques will undoubtedly provide invaluable insights into the molecular architecture of this and other promising pyrrolidine-based compounds.
References
- 1. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine, 1-(N-phenylalanyl)- | C13H18N2O | CID 7020797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. fiveable.me [fiveable.me]
- 13. books.rsc.org [books.rsc.org]
Putative Mechanism of Action of Pyrrolidine, 1-(N-phenylalanyl)-: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the biological activity of Pyrrolidine, 1-(N-phenylalanyl)- (also known as H-Phe-pyrrolidide) is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally related pyrrolidine derivatives and phenylalanine-containing compounds. The quantitative data, experimental protocols, and signaling pathways described herein are representative examples from studies on analogous compounds and should be considered illustrative of potential activities rather than confirmed data for Pyrrolidine, 1-(N-phenylalanyl)-.
Introduction
Pyrrolidine, 1-(N-phenylalanyl)- is a chemical entity that combines the structural features of a pyrrolidine ring and the amino acid phenylalanine. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1] The phenylalanine moiety provides a hydrophobic and aromatic functional group that can engage in various biological interactions. This unique combination suggests that Pyrrolidine, 1-(N-phenylalanyl)- may exhibit a range of pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects, which are commonly associated with pyrrolidine derivatives.[2] This technical guide will explore the potential mechanisms of action of Pyrrolidine, 1-(N-phenylalanyl)- by examining the established biological activities of its constituent chemical motifs.
Putative Anticancer Activity
The pyrrolidine ring is a common feature in many potent anticancer agents.[3] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The phenylalanine component can also contribute to anticancer activity, as some cancer cells exhibit increased uptake of amino acids to fuel their rapid growth.
Data Presentation: Anticancer Activity of Representative Pyrrolidine Derivatives
The following table summarizes the cytotoxic activity of various pyrrolidine derivatives against different cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione Hybrids | Pyrazoline Hybrid | MCF-7 (Breast) | Not Specified | [4] |
| Spiro[pyrrolidine-3,3'-oxindoles] | Compound 38i | MCF-7 (Breast) | 3.53 | [1] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | Compound 37e | MCF-7 (Breast) | 17 | [1] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | Compound 37e | HeLa (Cervical) | 19 | [1] |
| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 4-chlorophenyl moiety | PPC-1 (Prostate) | 2.5 - 20.2 | [5] |
| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 4-chlorophenyl moiety | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a pyrrolidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Mandatory Visualization: Putative Anticancer Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which a pyrrolidine derivative might exert its anticancer effects, for instance, by inhibiting a key kinase involved in cell proliferation.
Caption: Putative inhibition of a pro-proliferative kinase signaling pathway by Pyrrolidine, 1-(N-phenylalanyl)-.
Putative Antimicrobial Activity
Pyrrolidine derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[3] The mechanism of action can vary, from disrupting the bacterial cell membrane to inhibiting essential enzymes. The phenylalanine component could also play a role, as some antimicrobial peptides incorporate this amino acid.
Data Presentation: Antimicrobial Activity of Representative Pyrrolidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative | Compound 5 | Staphylococcus aureus | 32-128 | [6] |
| Pyrrolidine-2,5-dione derivative | Compound 8 | Staphylococcus aureus | 16-64 | [6] |
| Pyrrolidine-2,5-dione derivative | Compound 5 | Candida albicans | 64-128 | [6] |
| Pyrrolidine-2,5-dione derivative | Compound 8 | Candida albicans | 64-256 | [6] |
| Thiazole-based pyrrolidine derivative | Compound 11 | Gram-positive bacteria | Not specified, but active | [7] |
Experimental Protocols: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound
-
96-well microplates
-
Spectrophotometer or microplate reader
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance at 600 nm.
Mandatory Visualization: Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
In Silico Prediction of Pyrrolidine, 1-(N-phenylalanyl)- Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico strategy for predicting the toxicological profile of Pyrrolidine, 1-(N-phenylalanyl)-, a compound for which limited experimental toxicity data is publicly available. Given the increasing regulatory acceptance and utility of computational methods in early-stage drug development and chemical safety assessment, this document provides a framework for leveraging existing data on analogous structures and employing various predictive models.[1][2][3][4] The methodologies detailed herein are designed to enable a preliminary risk assessment, guide subsequent in vitro or in vivo testing, and support the principles of reducing, refining, and replacing animal testing (the 3Rs). The core of this guide focuses on a read-across approach, supported by Quantitative Structure-Activity Relationship (QSAR) modeling and physicochemical property analysis.
Introduction
Pyrrolidine, 1-(N-phenylalanyl)- is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is a common scaffold in medicinal chemistry.[5][6] The pyrrolidine ring's stereochemistry and its ability to be functionalized make it a versatile building block in drug discovery.[5][6] While many pyrrolidine derivatives have been explored for their therapeutic potential, a thorough toxicological assessment of each new analogue is imperative.[7][8] In the absence of experimental data for Pyrrolidine, 1-(N-phenylalanyl)-, in silico toxicology offers a powerful first step to estimate its potential hazards.[1][2][9] Computational methods can predict toxicity even before a chemical is synthesized, thereby reducing costs and minimizing late-stage failures in drug development.[1][2]
This guide will detail the necessary steps to build a toxicological profile for Pyrrolidine, 1-(N-phenylalanyl)- using computational tools.
Physicochemical and Structural Analysis
A foundational step in any in silico toxicity assessment is the characterization of the molecule's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.
Table 1: Computed Physicochemical Properties for Pyrrolidine, 1-(N-phenylalanyl)-
| Property | Value | Source |
| Molecular Formula | C13H18N2O | PubChem |
| Molecular Weight | 218.29 g/mol | [10] |
| XLogP3 | 1.3 | [10] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | [10] |
These properties can be compared against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of its potential bioavailability.[11]
In Silico Toxicity Prediction: A Methodological Workflow
The prediction of toxicity for a novel compound like Pyrrolidine, 1-(N-phenylalanyl)- involves a multi-faceted approach, integrating data from various sources and computational models.[1][3]
Experimental Protocol: In Silico Toxicity Assessment
Objective: To predict the potential toxicity of Pyrrolidine, 1-(N-phenylalanyl)- using a combination of read-across, QSAR, and expert systems.
Methodology:
-
Structural Analogue Identification:
-
Conduct a similarity search in chemical databases (e.g., PubChem, ChEMBL) to identify compounds with high structural similarity to Pyrrolidine, 1-(N-phenylalanyl)-.
-
Prioritize analogues based on shared core scaffolds (pyrrolidine) and key functional groups (N-phenylalanyl moiety).
-
The parent compound, pyrrolidine, will be a primary reference.
-
-
Data Compilation for Analogues:
-
Gather all available experimental toxicity data for the identified analogues. This includes acute toxicity (e.g., LD50), genotoxicity (e.g., Ames test), carcinogenicity, reproductive toxicity, and specific organ toxicity.
-
Compile data from sources such as the Chemical Effects in Biological Systems (CEBS) database, the Carcinogenic Potency Database (CPDB), and regulatory agency databases (e.g., ECHA).[12]
-
-
Read-Across Analysis:
-
Categorize the identified analogues based on structural, physicochemical, and potential metabolic similarities to the target compound.[3]
-
Evaluate the consistency of the toxicological data within the analogue group.
-
Extrapolate the toxicological profile of Pyrrolidine, 1-(N-phenylalanyl)- from the known toxicity of the closest analogues. This involves a "guilt-by-association" principle, assuming similar structures will have similar biological activities.
-
-
QSAR Modeling:
-
Utilize a battery of validated QSAR models to predict various toxicity endpoints. QSAR models are mathematical relationships that correlate a chemical's structure with its biological activity.[4]
-
Select models with well-defined applicability domains that include the chemical space of the target compound.[4][9]
-
Endpoints to be modeled should include:
-
Mutagenicity (e.g., Ames test prediction)
-
Carcinogenicity
-
Hepatotoxicity
-
Cardiotoxicity (e.g., hERG inhibition)
-
Skin sensitization
-
-
Software tools such as those developed by MultiCASE, or integrated platforms like the OECD QSAR Toolbox, can be employed.[12][13]
-
-
Expert System Evaluation:
-
Data Integration and Reporting:
-
Synthesize the results from the read-across analysis, QSAR models, and expert systems.
-
Clearly document the evidence for each predicted endpoint, including the strength of the evidence and any conflicting data.
-
Generate a comprehensive toxicity profile report.
-
Workflow and Relationship Diagrams
Caption: General workflow for in silico toxicity prediction.
Caption: Conceptual diagram of the read-across approach.
Predicted Toxicological Profile
Based on the proposed in silico workflow, a predicted toxicological profile can be constructed. This section summarizes the likely hazards based on the known toxicity of the parent compound, pyrrolidine, and the general findings for some pyrrolidine derivatives.
Toxicity of the Parent Scaffold: Pyrrolidine
Pyrrolidine itself is a hazardous substance. Understanding its toxicity is crucial for a read-across assessment.
Table 2: Summary of Known Hazards for Pyrrolidine
| Hazard Type | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed or inhaled. Causes headaches, nausea, and vomiting. | [14][15][16] |
| Local Effects | Causes severe skin and eye burns. Irritating to the respiratory tract. | [14][16][17] |
| Systemic Effects | High concentrations may affect the nervous system and cause anemia. | [14] |
| Physical Hazards | Highly flammable liquid and vapor. Containers may explode in a fire. | [14][15] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [15] |
The N-phenylalanyl substitution will significantly alter the physicochemical properties of the pyrrolidine core, likely reducing its volatility and potentially altering its metabolic pathways and targets. However, the potential for skin and eye irritation should be considered as a starting point.
Predicted Endpoints for Pyrrolidine, 1-(N-phenylalanyl)-
The following table summarizes the types of results that would be generated from the in silico protocol. The "Predicted Outcome" column is a hypothetical placeholder based on studies of other complex pyrrolidine derivatives, which have often shown a lack of specific toxicities like mutagenicity.[18]
Table 3: Summary of Predicted Toxicity Endpoints
| Endpoint | In Silico Method | Predicted Outcome (Hypothetical) | Rationale / Comments |
| Mutagenicity (Ames) | QSAR, Expert System | Negative | Many complex pyrrolidine derivatives lack structural alerts for mutagenicity.[18] |
| hERG Inhibition | QSAR | Negative / Low Risk | Based on predictive studies of other novel pyrrolidine derivatives.[18] |
| Hepatotoxicity | QSAR, Read-Across | Possible / Uncertain | The addition of the phenylalanyl group introduces a site for metabolism, which could potentially lead to reactive metabolites. This requires further investigation. |
| Skin Sensitization | QSAR, Read-Across | Possible / Low Risk | While the parent amine is an irritant, the amide linkage may reduce this potential. Some pyrrolidine derivatives show no skin sensitization.[18] |
| Carcinogenicity | QSAR, Read-Across | Unlikely | Based on the negative carcinogenicity data for the parent pyrrolidine scaffold and the lack of strong structural alerts.[15] |
| Developmental Toxicity | QSAR | Insufficient Data | Reliable QSAR models for developmental toxicity are challenging to build due to the complexity of the endpoint.[19] |
Potential Signaling Pathway Perturbation
While specific pathway interactions for Pyrrolidine, 1-(N-phenylalanyl)- are unknown, related structures are often designed to interact with specific biological targets. For instance, various pyrrolidine derivatives have been developed as inhibitors of enzymes or modulators of receptors.[8][20][21] An in silico analysis could involve docking the compound against a panel of common off-target proteins known to be involved in adverse drug reactions.
Caption: Hypothetical off-target signaling pathway perturbation.
Conclusion and Recommendations
This guide provides a framework for the in silico prediction of toxicity for Pyrrolidine, 1-(N-phenylalanyl)-. The primary approach relies on a combination of read-across from structurally similar compounds, particularly the parent pyrrolidine scaffold, and the application of various QSAR and expert system models.
Key Predictions & Recommendations:
-
Based on the pyrrolidine core, a baseline potential for skin and eye irritation should be assumed until proven otherwise.
-
In silico models for mutagenicity and hERG inhibition are likely to predict a low risk for this compound, a common finding for other complex pyrrolidine derivatives.[18]
-
Endpoints such as hepatotoxicity and developmental toxicity are associated with higher uncertainty in in silico predictions and would require dedicated in vitro assays for a conclusive assessment.
-
It is recommended that the initial experimental testing prioritizes Ames mutagenicity and cytotoxicity assays, followed by an assessment of skin/eye irritation potential.
The methodologies outlined here represent a crucial first step in the safety assessment of new chemical entities, enabling informed decision-making and resource allocation for subsequent, targeted experimental studies.
References
- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 3. In Silico Toxicology – Non-Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine, 1-(N-phenylalanyl)- | C13H18N2O | CID 7020797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. nj.gov [nj.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cpachem.com [cpachem.com]
- 18. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility studies of 1-(N-phenylalanyl)pyrrolidine in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-(N-phenylalanyl)pyrrolidine, a compound of interest in pharmaceutical research. The document summarizes available solubility data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these studies. This information is intended to support researchers and professionals in drug development in designing and interpreting solubility experiments for this and similar molecules.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development.[1] The following table summarizes the available quantitative and qualitative solubility data for 1-(N-phenylalanyl)pyrrolidine in various solvents. It is important to note that the data is aggregated from publicly available sources and may contain inconsistencies.
| Solvent | Temperature | Solubility | Data Type | Source |
| Water | 64 °F (~18 °C) | ≥ 100 mg/mL | Quantitative | [2] |
| Water | 25 °C | 249,000 mg/L (249 mg/mL) | Quantitative | [2] |
| Water | 25 °C | 25.0 g / 100 mL (250 mg/mL) | Quantitative | [2] |
| Water | 50 °C | 39.1 g / 100 mL (391 mg/mL) | Quantitative | [2] |
| Water | 75 °C | 54.4 g / 100 mL (544 mg/mL) | Quantitative | [2] |
| Water | 100 °C | 67.2 g / 100 mL (672 mg/mL) | Quantitative | [2] |
| Absolute Alcohol | Not Specified | ~0.06 g / 100 g (~0.6 mg/g) | Semi-Quantitative | [2] |
| Pyridine | Not Specified | Soluble in 164 parts | Semi-Quantitative | [2] |
| Ethanol | Not Specified | Insoluble / Slightly Soluble | Qualitative | [2] |
| Ethyl Ether | Not Specified | Insoluble / Almost Insoluble | Qualitative | [2] |
| Acetone | Not Specified | Slightly Soluble | Qualitative | [2] |
Note: Discrepancies exist in the reported solubility in ethanol and ethyl ether. Further experimental verification is recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable preclinical data. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[3] The following is a generalized protocol that can be adapted for 1-(N-phenylalanyl)pyrrolidine.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system for a sufficient period to achieve a saturated solution. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.[4]
Materials and Equipment
-
1-(N-phenylalanyl)pyrrolidine (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control[4]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)[5][6]
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 1-(N-phenylalanyl)pyrrolidine to a glass vial. The excess solid ensures that the resulting solution is saturated.[3]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[3]
-
Quantification:
-
HPLC/UV-Vis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[3][5] Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 1-(N-phenylalanyl)pyrrolidine.[5]
-
Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[6] Evaporate the solvent to dryness and weigh the remaining solid residue. The difference in weight gives the amount of dissolved solute.[6]
-
-
Calculation: Calculate the solubility of 1-(N-phenylalanyl)pyrrolidine in the solvent, expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of a typical solubility determination experiment using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Computational Approaches to Solubility Prediction
In addition to experimental determination, computational methods are increasingly used in early drug discovery to predict the aqueous solubility of novel compounds.[8] Machine learning models, such as those utilized by platforms like SolTranNet and Osiris Property Explorer, can provide rapid, in silico estimations of solubility based on the molecular structure.[8][9] These predictive tools can help prioritize compounds for synthesis and experimental testing, thereby conserving resources.[10] While these predictions are valuable for screening, experimental verification of solubility remains essential for lead optimization and formulation development.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. who.int [who.int]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. enamine.net [enamine.net]
- 8. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Ascent of Pyrrolidine-Based Organocatalysts: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, standing alongside biocatalysis and metal catalysis. Within this domain, pyrrolidine-based organocatalysts have carved out a significant niche, offering an efficient, environmentally benign, and often complementary approach to the synthesis of chiral molecules. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable catalysts, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their synthetic endeavors.
The Dawn of an Era: Proline and the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The story of pyrrolidine-based organocatalysis begins in the 1970s with the pioneering, albeit initially overlooked, work on the use of the simple amino acid (S)-proline as a chiral catalyst. In a landmark discovery, researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently reported the use of (S)-proline to catalyze an intramolecular asymmetric aldol cyclization.[1][2] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, demonstrated the remarkable ability of a small organic molecule to induce high levels of enantioselectivity.[1]
The original HPESW reaction involved the cyclization of an achiral triketone to afford a chiral bicyclic ketol, a valuable intermediate in steroid synthesis, with impressive enantiomeric excess.[1]
Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | 100 | 93.4 | [1] |
Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Synthesis of (7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
-
Materials: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, (S)-proline, Dimethylformamide (DMF).
-
Procedure: To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF is added (S)-proline (0.03 eq). The reaction mixture is stirred at room temperature for 20 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic ketol.[1]
The Renaissance of Organocatalysis: The List-Barbas Intermolecular Aldol Reaction
For nearly three decades, the potential of proline catalysis lay largely dormant. The renaissance of organocatalysis began in 2000 when Benjamin List, Carlos F. Barbas III, and Richard A. Lerner published their seminal work on the first intermolecular direct asymmetric aldol reaction catalyzed by proline.[3] This breakthrough demonstrated the broader applicability of proline as a catalyst and ignited a surge of research in the field.
The List-Barbas reaction showed that proline could effectively catalyze the reaction between acetone and various aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.[3]
Quantitative Data for the List-Barbas Intermolecular Aldol Reaction
| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | Acetone | (S)-Proline | 20-30 | DMSO | 68 | 76 | [3] |
| Isovaleraldehyde | Acetone | (S)-Proline | 20-30 | DMSO | 97 | 96 | [3] |
| Propionaldehyde | Isobutyraldehyde | (S)-Proline | 20 | CH2Cl2 | 82 | >99 | [4] |
Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction
General Procedure for the Proline-Catalyzed Intermolecular Aldol Reaction
-
Materials: Aldehyde (1.0 eq), Ketone (5-10 eq), (S)-proline (0.2-0.3 eq), Dimethyl sulfoxide (DMSO).
-
Procedure: To a stirred solution of the aldehyde and (S)-proline in DMSO is added the ketone. The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
The Rise of a Privileged Scaffold: Diarylprolinol Silyl Ether Catalysts
A major advancement in pyrrolidine-based organocatalysis came in 2005 with the independent development of diarylprolinol silyl ether catalysts by the research groups of Karl Anker Jørgensen and Yujiro Hayashi. These catalysts, often referred to as Hayashi-Jørgensen catalysts, proved to be highly versatile and efficient for a wide range of asymmetric transformations.[6]
These catalysts feature a bulky diarylprolinol scaffold with a silylated hydroxyl group. This structural modification enhances the catalyst's stability and steric influence, leading to excellent levels of stereocontrol in various reactions, including Michael additions and Diels-Alder reactions.[6][7]
Quantitative Data for Asymmetric Reactions Catalyzed by Diarylprolinol Silyl Ethers
Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Aldehyde | Nitroolefin | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | trans-β-Nitrostyrene | (S)-2-(Tris(trimethylsilyl)siloxymethyl)pyrrolidine | 10 | CH2Cl2 | 95 | 94:6 | 98 | [8] |
| Pentanal | trans-β-Nitrostyrene | Diarylprolinol silyl ether salt | 3 | Water | 85 | 94:6 | 98 | [8] |
Asymmetric Diels-Alder Reaction
| Dienophile | Diene | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Exo:Endo Ratio | Enantiomeric Excess (ee, % exo) | Reference |
| Cinnamaldehyde | Cyclopentadiene | (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl]pyrrolidine | 10 | Toluene | 80 | 85:15 | 97 | [7] |
Experimental Protocol: Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
-
Materials: Aldehyde (1.5 eq), Nitroolefin (1.0 eq), Diarylprolinol silyl ether catalyst (0.1 eq), Dichloromethane (CH2Cl2).
-
Procedure: To a solution of the nitroolefin and the diarylprolinol silyl ether catalyst in dichloromethane at room temperature is added the aldehyde. The reaction mixture is stirred until the nitroolefin is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[9]
Mechanistic Insights: The Enamine and Iminium Catalytic Cycles
The remarkable efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary mechanistic pathways: the enamine cycle and the iminium ion cycle .
The Enamine Catalytic Cycle
In the enamine cycle, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the functionalized product. This cycle is fundamental to reactions such as the proline-catalyzed aldol reaction.[3]
Caption: The Enamine Catalytic Cycle.
The Iminium Ion Catalytic Cycle
Conversely, the iminium ion cycle involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This iminium ion is more electrophilic than the starting enone or enal, effectively lowering the LUMO (Lowest Unoccupied Molecular Orbital) and activating it towards nucleophilic attack. This pathway is central to conjugate addition reactions, such as the Michael addition.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Pyrrolidine, 1-(N-phenylalanyl)- as a Chiral Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrrolidine, 1-(N-phenylalanyl)-, a proline-derived chiral organocatalyst, in asymmetric synthesis. This document details its application in key organic transformations, provides experimental protocols, and summarizes relevant performance data.
Introduction
Pyrrolidine, 1-(N-phenylalanyl)- is a chiral secondary amine that belongs to the class of proline-based organocatalysts. These catalysts are widely employed in asymmetric synthesis due to their ability to promote the formation of chiral products with high enantioselectivity. The fundamental catalytic cycle for many of these transformations involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound (a ketone or aldehyde). This enamine then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the desired product. This mode of activation is central to a variety of important carbon-carbon bond-forming reactions.
The phenylalanine moiety attached to the pyrrolidine core provides a specific steric and electronic environment that influences the stereochemical outcome of the catalyzed reactions. This allows for the synthesis of enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
Key Applications
Pyrrolidine, 1-(N-phenylalanyl)- and structurally similar catalysts are effective in promoting a range of asymmetric reactions, most notably:
-
Michael Additions: The conjugate addition of nucleophiles, typically from ketones or aldehydes, to α,β-unsaturated compounds like nitroolefins. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives.
-
Aldol Reactions: The reaction between an enolizable carbonyl compound (the nucleophile) and another carbonyl compound (the electrophile) to form a β-hydroxy carbonyl compound. This is a fundamental method for the stereoselective formation of carbon-carbon bonds.
Data Presentation
The following tables summarize representative quantitative data for asymmetric reactions catalyzed by pyrrolidine-based organocatalysts structurally similar to Pyrrolidine, 1-(N-phenylalanyl)-. This data is intended to provide an indication of the expected performance of this class of catalysts.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | Room Temp. | 24 | >95 | 90:10 | 95 (syn) |
| 2 | 10 | Dichloromethane | 0 | 48 | 92 | 85:15 | 92 (syn) |
| 3 | 20 | Chloroform | Room Temp. | 24 | 98 | 92:8 | 96 (syn) |
| 4 | 10 | Tetrahydrofuran | -10 | 72 | 85 | 88:12 | 90 (syn) |
Data presented is representative of pyrrolidine-based organocatalysts and may not reflect the exact results for Pyrrolidine, 1-(N-phenylalanyl)-.
Table 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 20 | DMSO | Room Temp. | 48 | 75 | 85 |
| 2 | 10 | NMP | 0 | 72 | 68 | 82 |
| 3 | 20 | DMF | Room Temp. | 48 | 72 | 88 |
| 4 | 30 | Neat | 25 | 96 | 65 | 78 |
Data presented is representative of proline-derived organocatalysts and may not reflect the exact results for Pyrrolidine, 1-(N-phenylalanyl)-.
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a general procedure for the enantioselective Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.
Materials:
-
Pyrrolidine, 1-(N-phenylalanyl)- (or similar pyrrolidine-based catalyst)
-
Cyclohexanone (freshly distilled)
-
β-Nitrostyrene
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add Pyrrolidine, 1-(N-phenylalanyl)- (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add cyclohexanone (2.5 mmol, 5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add β-nitrostyrene (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde
This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
Pyrrolidine, 1-(N-phenylalanyl)- (or similar proline-derived catalyst)
-
Acetone (anhydrous)
-
Benzaldehyde (freshly distilled)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, dissolve Pyrrolidine, 1-(N-phenylalanyl)- (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL).
-
Add acetone (5.0 mmol, 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzaldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-hydroxy ketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Michael Addition
The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.
Caption: Catalytic cycle for the pyrrolidine-catalyzed asymmetric Michael addition.
Experimental Workflow for Asymmetric Synthesis
The diagram below outlines the typical workflow for performing and analyzing an asymmetric reaction using a chiral organocatalyst.
Application Notes and Protocols for (S)-1-(N-phenylalanyl)pyrrolidine in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(N-phenylalanyl)pyrrolidine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, particularly in the stereoselective formation of carbon-carbon bonds through Michael addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial intermediates in drug discovery and development. This document provides a comprehensive overview of the application of (S)-1-(N-phenylalanyl)pyrrolidine and related prolinamide catalysts in Michael additions, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of pyrrolidine-based organocatalysts, such as (S)-1-(N-phenylalanyl)pyrrolidine, in Michael addition reactions is predicated on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This activation strategy is a cornerstone of aminocatalysis, enabling the enantioselective addition to Michael acceptors like nitroolefins. The amide functionality of the catalyst can play a crucial role in the catalytic cycle, often acting as a hydrogen-bond donor to activate the Michael acceptor and facilitate the regeneration of the catalyst.
The general mechanism proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.
-
Michael Addition: The enamine attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. The bulky substituents on the catalyst typically shield one face of the enamine, directing the electrophile to the less hindered face, thus establishing the stereochemistry of the product.
-
Iminium Ion Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.
Data Presentation: Performance of Prolinamide Catalysts in Michael Additions
The following tables summarize the performance of various prolinamide catalysts, including those structurally similar to (S)-1-(N-phenylalanyl)pyrrolidine, in the Michael addition of ketones and aldehydes to nitroalkenes. The data highlights the high yields and excellent stereoselectivities that can be achieved with this class of organocatalysts.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Adamantoyl L-prolinamide (10) | Toluene | 24 | 92 | 95:5 | 98 |
| (S)-N-Tritylpyrrolidine-2-carboxamide (10) | CH2Cl2 | 48 | 85 | 80:20 | 95 |
| Pyrrolidine-sulfonamide (20) | Toluene | 12 | 99 | >99:1 | 99 |
Table 2: Asymmetric Michael Addition of Aldehydes to various Nitroolefins
| Aldehyde | Nitroolefin | Catalyst (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 91 | 90:10 | 97 |
| Isovaleraldehyde | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 88 | 85:15 | 96 |
| Propanal | 2-(2-Nitrovinyl)furan | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 85 | 92:8 | 95 |
| Propanal | 1-Nitro-2-phenylethene | Pyrrolidine-sulfonamide (10) | - | 93 | 92:8 | 99 |
Experimental Protocols
The following is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroalkene using a prolinamide catalyst. This protocol is adapted from established procedures for structurally similar catalysts and should be optimized for specific substrates and (S)-1-(N-phenylalanyl)pyrrolidine.
Materials:
-
(S)-1-(N-phenylalanyl)pyrrolidine (or a similar prolinamide catalyst)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Michael donor (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the prolinamide catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equivalent).
-
Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 10 equivalents).
-
Add the anhydrous solvent (e.g., 1.0 mL of toluene).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key aspects of the prolinamide-catalyzed Michael addition reaction.
Caption: A typical experimental workflow for the organocatalytic Michael addition.
Caption: The enamine-based catalytic cycle for the Michael addition reaction.
Application Notes and Protocols for 1-(N-phenylalanyl)pyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the organocatalyst 1-(N-phenylalanyl)pyrrolidine in key organic transformations. The information is intended to guide researchers in setting up and performing these reactions, with a focus on achieving high yields and stereoselectivities.
Introduction
1-(N-phenylalanyl)pyrrolidine is a chiral organocatalyst derived from the natural amino acid L-phenylalanine and pyrrolidine. It belongs to the class of proline-based catalysts, which are widely recognized for their efficacy in a variety of asymmetric transformations.[1] The catalyst's structure, featuring a secondary amine and a chiral center, enables it to activate substrates through the formation of chiral enamines or iminium ions, facilitating stereocontrolled bond formation.[1] This catalyst is particularly effective in aldol, Michael, and Mannich reactions, which are fundamental C-C bond-forming reactions in organic synthesis. Its application is of significant interest in the pharmaceutical industry for the synthesis of chiral building blocks and active pharmaceutical ingredients.[2]
Key Applications
1-(N-phenylalanyl)pyrrolidine and its derivatives are effective catalysts for a range of asymmetric reactions, including:
-
Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to form a β-hydroxy ketone with high diastereo- and enantioselectivity.
-
Michael Additions: Facilitating the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated carbonyl compounds or nitroolefins.[3]
-
Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds.
Reaction Mechanisms
The catalytic cycle of 1-(N-phenylalanyl)pyrrolidine in these reactions generally proceeds through the formation of a key intermediate, a chiral enamine, from the reaction of the catalyst's secondary amine with a carbonyl compound (ketone or aldehyde).
Caption: General catalytic cycle for 1-(N-phenylalanyl)pyrrolidine catalyzed reactions.
The chiral environment provided by the catalyst directs the approach of the electrophile to the enamine, leading to the formation of the product with high stereoselectivity. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
Experimental Protocols
The following protocols are based on established procedures for pyrrolidine-based organocatalysts and may require optimization for specific substrates when using 1-(N-phenylalanyl)pyrrolidine.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde.
Materials:
-
1-(N-phenylalanyl)pyrrolidine
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, or solvent-free)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate and hexane for chromatography
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) (if not solvent-free), add the ketone (5.0 mmol).
-
Add 1-(N-phenylalanyl)pyrrolidine (10-20 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Determine the diastereomeric ratio and enantiomeric excess of the crude product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Quantitative Data for Analogous Aldol Reactions:
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 24 | 68 | - | 76 |
| Pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 10 | 0.3-1.1 | up to 91 | >99:1 | - |
| (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine | Benzaldehyde | Cyclohexanone | Neat | 20 | 24 | 95 | 95:5 | 99 |
Note: Data for L-proline and other pyrrolidine derivatives are provided as a reference and starting point for optimization.
Protocol 2: Asymmetric Michael Addition to Nitroolefins
This protocol outlines the conjugate addition of a ketone to a nitroolefin.
Materials:
-
1-(N-phenylalanyl)pyrrolidine
-
Nitroolefin (e.g., β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., CH₂Cl₂, Toluene, or solvent-free)
-
Benzoic acid (as an additive, optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the nitroolefin (0.5 mmol) in the chosen solvent (1.0 mL), add the ketone (1.5 mmol).
-
Add 1-(N-phenylalanyl)pyrrolidine (10-20 mol%) and benzoic acid (10 mol%, if used).
-
Stir the reaction mixture at room temperature or 0 °C for the time indicated by TLC monitoring (typically 2-24 hours).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Determine the diastereomeric ratio and enantiomeric excess of the crude product by ¹H NMR and chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data for Analogous Michael Additions:
| Catalyst | Ketone | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Pyrrolidinyl-oxazole-carboxamide | Cyclohexanone | β-nitrostyrene | Neat | 10 | 2 | 99 | >99:1 | 99 |
| Pyrrolidine-thiourea | Acetone | β-nitrostyrene | Toluene | 10 | 24 | 98 | 90:10 | 95 |
| Chiral Pyrrolidine-pyrazole | Cyclohexanone | β-nitrostyrene | Neat | 20 | 24 | 95 | 95:5 | 94 |
Note: The data presented is for structurally related pyrrolidine-based catalysts and serves as a guide.[4][5]
Caption: Workflow for the asymmetric Michael addition.
Protocol 3: Asymmetric Mannich Reaction
This protocol provides a general procedure for the three-component Mannich reaction.
Materials:
-
1-(N-phenylalanyl)pyrrolidine
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the solvent (2.0 mL), add the ketone (5.0 mmol).
-
Add 1-(N-phenylalanyl)pyrrolidine (20-30 mol%).
-
Stir the reaction mixture at room temperature for 48-96 hours, monitoring by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio and enantiomeric excess of the crude product by ¹H NMR and chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Quantitative Data for an Analogous Mannich Reaction:
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| L-proline | Benzaldehyde | p-Anisidine | Acetone | 30 | 48 | 50 | 94 |
Note: This data for L-proline serves as a reference point.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Handle all organic solvents and reagents with care, as they may be flammable, corrosive, or toxic.
Conclusion
1-(N-phenylalanyl)pyrrolidine is a promising organocatalyst for asymmetric synthesis. The protocols provided herein, based on established methodologies for related catalysts, offer a solid starting point for researchers exploring its catalytic potential. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is recommended to achieve the best results for specific substrates.
Disclaimer: The provided protocols are intended as a general guide. While based on reliable literature for analogous catalysts, they may require optimization for reactions catalyzed by 1-(N-phenylalanyl)pyrrolidine. Users should exercise their own judgment and perform appropriate safety assessments before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(N-phenylalanyl)pyrrolidine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(N-phenylalanyl)pyrrolidine is a chiral organocatalyst derived from the naturally occurring amino acid L-proline. This class of catalysts has become a cornerstone in modern asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. The pyrrolidine moiety, coupled with the phenylalanine backbone, creates a specific chiral environment that enables the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes.[1]
The application of 1-(N-phenylalanyl)pyrrolidine and its analogues is particularly prominent in asymmetric aldol, Michael, and Mannich reactions, which are fundamental transformations in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[2] The steric hindrance provided by the benzyl group of the phenylalanine residue plays a crucial role in directing the facial selectivity of the incoming electrophile, leading to high levels of enantioselectivity.
Synthesis of 1-(N-phenylalanyl)pyrrolidine
The synthesis of 1-(N-phenylalanyl)pyrrolidine can be achieved through standard peptide coupling procedures. A common method involves the reaction of a protected phenylalanine derivative with pyrrolidine, followed by deprotection.
Representative Synthetic Protocol
-
Protection of Phenylalanine: L-phenylalanine is first protected at the amino group, typically with a tert-butoxycarbonyl (Boc) group.
-
Activation and Coupling: The carboxylic acid of Boc-L-phenylalanine is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). Pyrrolidine is then added to the activated ester to form the amide bond.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 1-(N-phenylalanyl)pyrrolidine.
Caption: Synthetic workflow for 1-(N-phenylalanyl)pyrrolidine.
Mechanism of Action: Enamine Catalysis
The catalytic activity of 1-(N-phenylalanyl)pyrrolidine in reactions such as the aldol and Michael additions proceeds through a well-established enamine catalytic cycle.[3]
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it more nucleophilic.
-
Nucleophilic Attack: The enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition) in a stereocontrolled manner. The bulky phenyl group of the ligand directs the attack to one face of the enamine, establishing the stereochemistry of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the 1-(N-phenylalanyl)pyrrolidine catalyst, which can then enter a new catalytic cycle.
Caption: General mechanism of enamine catalysis.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. While specific data for 1-(N-phenylalanyl)pyrrolidine is limited in readily available literature, the performance of analogous prolinamide catalysts provides a strong indication of its potential efficacy.
Representative Quantitative Data for Prolinamide-Catalyzed Aldol Reactions
The following table summarizes typical results for the asymmetric aldol reaction between various aldehydes and ketones, catalyzed by proline-derived amides. These results are illustrative of the expected performance for this class of catalysts.
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 24 | 95 | >95:5 | 98 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | Toluene | 48 | 88 | 90:10 | 95 |
| 3 | 4-Chlorobenzaldehyde | Acetone | 20 | DMSO | 72 | 75 | - | 92 |
| 4 | Isovaleraldehyde | Acetone | 20 | neat | 96 | 68 | - | 90 |
Data is representative of proline amide catalysts and may not reflect the exact performance of 1-(N-phenylalanyl)pyrrolidine.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline-derived chiral ligand like 1-(N-phenylalanyl)pyrrolidine.
Materials:
-
1-(N-phenylalanyl)pyrrolidine (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, or as solvent)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene, or neat)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add 1-(N-phenylalanyl)pyrrolidine (0.01 mmol, 10 mol%).
-
Add the ketone (5.0 mmol) and the chosen solvent (if not neat).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (dr) of the crude product by 1H NMR spectroscopy.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for a typical asymmetric aldol reaction.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile building blocks in organic synthesis. Proline-derived catalysts, including 1-(N-phenylalanyl)pyrrolidine, are effective in catalyzing the conjugate addition of carbonyl compounds to α,β-unsaturated acceptors like nitroalkenes.
Representative Quantitative Data for Prolinamide-Catalyzed Michael Additions
The following table presents typical outcomes for the asymmetric Michael addition of aldehydes and ketones to nitroolefins, catalyzed by proline-derived amides.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 24 | 98 | 95:5 | 99 |
| 2 | Propanal | β-Nitrostyrene | 20 | CH2Cl2 | 48 | 85 | 90:10 | 97 |
| 3 | Acetone | (E)-Nitropent-2-ene | 20 | neat | 72 | 70 | - | 93 |
| 4 | Cyclopentanone | 2-Nitrocinnamate | 15 | CHCl3 | 36 | 92 | 92:8 | 96 |
Data is representative of proline amide catalysts and may not reflect the exact performance of 1-(N-phenylalanyl)pyrrolidine.
Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral proline-derived ligand.
Materials:
-
1-(N-phenylalanyl)pyrrolidine (10 mol%)
-
Ketone (2.0 mmol)
-
Nitroalkene (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, dissolve the nitroalkene (1.0 mmol) and the ketone (2.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Add 1-(N-phenylalanyl)pyrrolidine (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Determine the diastereomeric ratio (dr) of the crude product by 1H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Conclusion
1-(N-phenylalanyl)pyrrolidine is a valuable chiral organocatalyst for asymmetric synthesis. Its straightforward synthesis, operational simplicity, and ability to promote key bond-forming reactions with high stereoselectivity make it an attractive tool for researchers in academia and the pharmaceutical industry. The protocols and data presented, based on the well-established reactivity of analogous proline-derived catalysts, provide a solid foundation for the application of 1-(N-phenylalanyl)pyrrolidine in the stereocontrolled synthesis of complex chiral molecules. Further investigation into the specific substrate scope and optimization of reaction conditions for this particular ligand will undoubtedly expand its utility in organic synthesis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Pyrrolidine, 1-(N-phenylalanyl)- for Pilot Plant Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scalable synthesis of Pyrrolidine, 1-(N-phenylalanyl)-, a key building block in drug discovery and development. The protocol outlines a robust and efficient method suitable for pilot plant production, focusing on readily available starting materials and straightforward reaction conditions. Detailed experimental procedures, data presentation, and process flow visualizations are included to facilitate seamless technology transfer from the laboratory to a larger scale.
Introduction
Pyrrolidine, 1-(N-phenylalanyl)- is a chiral amide of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous FDA-approved drugs.[1] The pyrrolidine ring offers a unique three-dimensional architecture that is advantageous for exploring pharmacophore space.[2] The synthesis of such chiral amides on a large scale requires methodologies that are not only high-yielding and stereoselective but also economically viable and safe for industrial implementation.
This application note details a scalable synthesis strategy based on the amide coupling of L-phenylalanine with pyrrolidine. This approach is favored for its operational simplicity and the commercial availability of the starting materials. The protocol has been designed with pilot plant production in mind, addressing key considerations such as reaction concentration, work-up procedures, and purification techniques amenable to larger scales.
Synthetic Pathway
The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- is achieved through a two-step process commencing with the protection of the amino group of L-phenylalanine, followed by amide coupling with pyrrolidine and subsequent deprotection. A common and scalable protecting group for the amino acid is the tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic pathway for Pyrrolidine, 1-(N-phenylalanyl)-.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling jacket), a condenser, and ports for inert gas blanketing and reagent addition.
-
Filtration: Nutsche filter or centrifuge for solid isolation.
-
Drying: Vacuum oven.
-
Analytical Instruments: HPLC, GC, NMR, Mass Spectrometer, Polarimeter.
Step 1: Synthesis of Boc-L-Phenylalanine
-
To a suitable reactor, charge L-phenylalanine (1.00 eq) and a 1:1 mixture of dioxane and water (10 L/kg of L-phenylalanine).
-
Stir the suspension and add sodium bicarbonate (2.50 eq).
-
Cool the mixture to 10-15 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.10 eq) in dioxane (2 L/kg of (Boc)2O) while maintaining the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion by HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0-5 °C and acidify with 1 M hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 5 L/kg of L-phenylalanine).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Boc-L-Phenylalanine as a white solid.
Step 2: Amide Coupling to form Boc-Protected Product
-
Charge the reactor with Boc-L-Phenylalanine (1.00 eq) and dichloromethane (DCM, 10 L/kg).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.20 eq).
-
Cool the solution to 0-5 °C.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.20 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir for 30 minutes at 0-5 °C.
-
Add pyrrolidine (1.10 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 3: Deprotection to Yield Pyrrolidine, 1-(N-phenylalanyl)-
-
Dissolve the crude Boc-protected product in dichloromethane (5 L/kg).
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 9-10 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x 5 L/kg).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.
-
Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Step 1: Boc-L-Phe | Step 2: Boc-Product | Step 3: Final Product |
| Starting Material | L-Phenylalanine | Boc-L-Phenylalanine | Boc-Protected Product |
| Molar Equivalents | 1.00 | 1.00 | 1.00 |
| Key Reagents (eq) | (Boc)2O (1.10), NaHCO3 (2.50) | EDC·HCl (1.20), HOBt (1.20), Pyrrolidine (1.10) | TFA (10) |
| Typical Yield | 95-98% | 90-95% | 85-90% |
| Purity (HPLC) | >98% | >95% (crude) | >99% (after cryst.) |
| Physical Form | White Solid | Viscous Oil / Solid | White Crystalline Solid |
| Optical Rotation | [α]D +25.0° (c 1, EtOH) | - | [α]D -58.0° (c 1, CHCl3) |
| Melting Point | 86-88 °C | - | 75-77 °C |
Note: The optical rotation and melting point values are representative and may vary slightly.
Process Workflow and Logic
The following diagram illustrates the general workflow for the pilot plant production of Pyrrolidine, 1-(N-phenylalanyl)-.
Caption: Pilot plant production workflow.
Safety Considerations
-
Reagent Handling: All reagents should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn.
-
Reaction Monitoring: Reactions should be monitored for temperature and pressure changes, especially during exothermic additions.
-
Solvent Safety: Dichloromethane and other organic solvents are flammable and should be handled with care, away from ignition sources.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
The protocol described in this application note provides a scalable and efficient method for the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-. The use of readily available starting materials and well-established chemical transformations makes this process suitable for pilot plant and eventual commercial production. The detailed experimental procedures and process workflow diagrams serve as a valuable resource for technology transfer and process scale-up.
References
Application Note and Protocol: In Vitro Enzyme Inhibition Assay for Pyrrolidine, 1-(N-phenylalanyl)-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of Pyrrolidine, 1-(N-phenylalanyl)- against Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism. Pyrrolidine derivatives are a significant class of compounds in drug discovery, known for their diverse biological activities, including enzyme inhibition.[1][2] This protocol outlines a fluorescence-based method suitable for high-throughput screening and determination of inhibitor potency (IC50).
Introduction
Pyrrolidine, 1-(N-phenylalanyl)-, a compound featuring a pyrrolidine ring linked to a phenylalanine residue, is a molecule of interest in biochemical and pharmaceutical research.[3] Its structure suggests a potential role as a peptidomimetic, making it a candidate for inhibiting peptidases. Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] DPP-IV plays a crucial role in glucose homeostasis by degrading incretins such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[4][5]
This application note details a robust in vitro assay to determine the inhibitory activity of Pyrrolidine, 1-(N-phenylalanyl)- on human recombinant DPP-IV. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), by DPP-IV, which releases the highly fluorescent AMC group.[4][6] An inhibitor will decrease the rate of AMC release, and the extent of inhibition can be quantified by measuring the fluorescence signal.
Signaling Pathway and Mechanism of Action
DPP-IV is a membrane-bound glycoprotein that exists as a homodimer on the surface of various cell types. It is also found in a soluble, active form in plasma. The primary signaling pathway influenced by DPP-IV inhibition involves the incretin system.
Caption: DPP-IV action on GLP-1 and the effect of an inhibitor.
Experimental Protocol
This protocol is adapted from standard fluorometric DPP-IV inhibitor screening assays.[4][6][7]
Principle
The assay measures the activity of DPP-IV through the enzymatic cleavage of the non-fluorescent substrate Gly-Pro-AMC. Upon cleavage, the free aminomethylcoumarin (AMC) is released, which is highly fluorescent and can be detected with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4][6] The presence of an inhibitor, such as Pyrrolidine, 1-(N-phenylalanyl)-, reduces the rate of substrate cleavage, leading to a decrease in fluorescence intensity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.
Materials and Reagents
-
Enzyme: Human recombinant Dipeptidyl Peptidase IV (DPP-IV)
-
Test Compound: Pyrrolidine, 1-(N-phenylalanyl)- (e.g., 10 mM stock in DMSO)
-
Positive Control: Sitagliptin (e.g., 1 mM stock in DMSO)[5]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[4][6]
-
Microplates: 96-well black, flat-bottom plates for fluorescence assays
-
Equipment:
-
Fluorometric microplate reader with temperature control
-
Adjustable pipettes
-
Repeating pipettor
-
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the final 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[4]
-
Enzyme Solution: Thaw the DPP-IV enzyme on ice. Dilute the enzyme stock with 1X Assay Buffer to the desired working concentration. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Dilute the 5 mM H-Gly-Pro-AMC stock with 1X Assay Buffer to a final working concentration (e.g., 200 µM).[7]
-
Test Compound Dilutions: Prepare a serial dilution of Pyrrolidine, 1-(N-phenylalanyl)- in 1X Assay Buffer to test a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.
-
Positive Control Dilutions: Prepare a serial dilution of Sitagliptin in a similar manner to the test compound.
-
-
Assay Setup (96-well plate):
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., 1% DMSO in buffer).[4]
-
100% Activity Control (No Inhibitor): Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent.
-
Test Compound Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each Pyrrolidine, 1-(N-phenylalanyl)- dilution.
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each Sitagliptin dilution.
-
Note: All conditions should be performed in triplicate.
-
-
Pre-incubation:
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.[4]
-
Mix immediately using a plate shaker for 30 seconds.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔFU/min).
-
Correct for Background: Subtract the rate of the background wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:[9] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of the 100% Activity Control (no inhibitor).
-
V_inhibitor is the rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) value.[8]
Data Presentation
The following table presents example data for the inhibition of DPP-IV.
| Compound | Target Enzyme | IC50 Value (nM) [Example] |
| Pyrrolidine, 1-(N-phenylalanyl)- | DPP-IV | 85.2 |
| Sitagliptin (Positive Control) | DPP-IV | 19.5 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.
Experimental Workflow Visualization
The workflow for the enzyme inhibition assay is outlined below.
Caption: General workflow for the in vitro enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1-(N-Phenylalanyl)pyrrolidine in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(N-phenylalanyl)pyrrolidine, a proline-derived chiral organocatalyst, has emerged as a valuable tool in the asymmetric synthesis of natural products and their intermediates. Its rigid pyrrolidine backbone, combined with the stereodirecting influence of the phenylalanine moiety, enables high stereocontrol in various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of 1-(N-phenylalanyl)pyrrolidine in key synthetic transformations relevant to natural product synthesis, with a focus on asymmetric aldol and Michael reactions. These reactions are fundamental in the construction of complex chiral molecules, including alkaloids, polyketides, and other biologically active compounds.[1][2][3]
Key Applications in Asymmetric Synthesis
1-(N-phenylalanyl)pyrrolidine and its close analogs, such as proline-phenylalanine dipeptides, are highly effective in catalyzing a range of asymmetric reactions that are pivotal in the synthesis of chiral building blocks for natural products.[1][2] The primary mode of action involves the formation of a nucleophilic enamine intermediate with a carbonyl donor, which then reacts with an electrophile in a highly controlled stereochemical environment.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of natural product synthesis, allowing for the stereoselective formation of β-hydroxy carbonyl compounds. 1-(N-phenylalanyl)pyrrolidine is an effective catalyst for the reaction between ketones (e.g., cyclohexanone, acetone) and various aldehydes. The resulting chiral aldol adducts are versatile intermediates that can be further elaborated into complex natural product scaffolds. Research on structurally similar dipeptide catalysts has shown that these reactions can achieve high diastereoselectivity and enantioselectivity.[1]
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another critical C-C bond-forming reaction in organic synthesis. When catalyzed by chiral pyrrolidine derivatives, this reaction can proceed with high enantioselectivity, affording adducts that are key intermediates in the synthesis of various natural products and pharmaceuticals, including potential precursors to antiviral drugs like Oseltamivir.[4][5][6]
Data Presentation: Performance in Asymmetric Aldol Reactions
The following table summarizes the typical performance of a catalyst structurally analogous to 1-(N-phenylalanyl)pyrrolidine, the methyl ester of (S)-proline-(S)-phenylalanine, in the asymmetric aldol reaction. This data provides an expected performance benchmark for 1-(N-phenylalanyl)pyrrolidine in similar transformations.[1]
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | Cyclohexanone | 24 | 95 | 90:10 | 94 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 12 | 98 | 91:9 | 95 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 24 | 92 | 89:11 | 93 |
| 4 | 4-Methoxybenzaldehyde | Cyclohexanone | 48 | 85 | 85:15 | 90 |
| 5 | 2-Naphthaldehyde | Cyclohexanone | 48 | 88 | 90:10 | 92 |
| 6 | Benzaldehyde | Acetone | 72 | 60 | - | 75 |
| 7 | 4-Nitrobenzaldehyde | Acetone | 48 | 75 | - | 80 |
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-dipeptide catalyzed aldol reactions and is applicable for the use of 1-(N-phenylalanyl)pyrrolidine.[1]
Materials:
-
1-(N-phenylalanyl)pyrrolidine (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Toluene, or solvent-free conditions)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add 1-(N-phenylalanyl)pyrrolidine (0.1 mmol, 10 mol%).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of an appropriate solvent like toluene (2 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-48 hours, see table for reference), directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
General Protocol for Asymmetric Michael Addition
This protocol is a general guideline for the Michael addition of aldehydes to nitroalkenes catalyzed by pyrrolidine-based organocatalysts.[6]
Materials:
-
1-(N-phenylalanyl)pyrrolidine (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., CH2Cl2 or solvent-free)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the nitroalkene (0.5 mmol) and 1-(N-phenylalanyl)pyrrolidine (0.05 mmol, 10 mol%) in the chosen solvent (2 mL) or prepare for solvent-free reaction.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (2.0 mmol) dropwise with stirring.
-
Continue stirring at that temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of acetic acid (if necessary).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess.
Mandatory Visualizations
Caption: Catalytic cycle of the asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric synthesis.
Caption: Role in natural product synthesis.
References
- 1. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Pyrrolidine, 1-(N-phenylalanyl)- in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine, 1-(N-phenylalanyl)-, a chiral molecule combining the structural features of the amino acid L-phenylalanine and a pyrrolidine ring, serves as a valuable building block in medicinal chemistry. Its unique stereochemistry and bifunctional nature make it an attractive scaffold for the synthesis of complex pharmaceutical intermediates. The pyrrolidine moiety is a common feature in many FDA-approved drugs, and its incorporation can significantly influence the pharmacological properties of a molecule.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of Pyrrolidine, 1-(N-phenylalanyl)- in the generation of key intermediates for drug discovery and development. The applications of this versatile compound span various therapeutic areas, including the development of neuroprotective, anticancer, and antimicrobial agents.[2]
Synthesis of Pyrrolidine, 1-(N-phenylalanyl)-
The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- is typically achieved through amide bond formation between a protected phenylalanine derivative and pyrrolidine. Several coupling methods have been developed to ensure high yields and minimize racemization.
Synthetic Workflow for Pyrrolidine, 1-(N-phenylalanyl)-
Caption: General workflow for the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-.
Quantitative Data on Synthesis Methods
The choice of coupling reagent significantly impacts the yield and purity of the final product. Below is a comparison of common coupling reagents for the synthesis of 1-(N-phenylalanyl)pyrrolidine derivatives.
| Coupling Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Epimerization Level (%) |
| Dicyclohexylcarbodiimide/1-hydroxybenzotriazole | Dichloromethane | 0-25 | 12-24 | 75-85 | 2-5 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole | Acetonitrile | 0-25 | 6-12 | 80-90 | 1-3 |
| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Dimethylformamide | 0-25 | 2-6 | 85-95 | <1 |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)pyrrolidine
This protocol details the synthesis of the N-Boc protected precursor to Pyrrolidine, 1-(N-phenylalanyl)- using a carbodiimide-mediated coupling reaction.
Materials:
-
N-Boc-L-phenylalanine
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C.
-
In a separate flask, dissolve pyrrolidine (1.2 eq) in DCM.
-
Slowly add the pyrrolidine solution to the activated N-Boc-L-phenylalanine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)pyrrolidine.
Protocol 2: Deprotection to Yield (S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
(S)-1-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanoyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyrrolidine, 1-(N-phenylalanyl)-.
Applications in the Synthesis of Pharmaceutical Intermediates
Pyrrolidine, 1-(N-phenylalanyl)- is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The primary amino group and the phenyl ring offer sites for further functionalization.
Logical Relationship of Functionalization
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in Pyrrolidine, 1-(N-phenylalanyl)- Catalysis
Welcome to the technical support center for troubleshooting low enantioselectivity in reactions catalyzed by Pyrrolidine, 1-(N-phenylalanyl)- and related organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is yielding a product with low enantiomeric excess (ee). What are the most common initial checks I should perform?
A1: When encountering low enantioselectivity, a systematic evaluation of your experimental setup and reagents is crucial. The primary factors to investigate are:
-
Catalyst Integrity: Verify the chemical and enantiomeric purity of your Pyrrolidine, 1-(N-phenylalanyl)- catalyst. Impurities or degradation can significantly impact its performance. If the catalyst was synthesized in-house, ensure complete removal of any protecting groups (e.g., Boc). Significant discoloration of the catalyst may be indicative of decomposition.
-
Reagent and Solvent Purity: The purity of your substrates (e.g., aldehydes, ketones) and solvents is paramount. Acidic or basic impurities can disrupt the catalytic cycle.[1]
-
Anhydrous Conditions: Many organocatalytic reactions are sensitive to moisture. Ensure that your solvents and reagents are thoroughly dried and, if the protocol specifies, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I have confirmed the purity of my reagents and the integrity of the catalyst, but the enantioselectivity remains poor. Which experimental parameters should I optimize?
A2: Suboptimal reaction conditions are a frequent cause of low enantioselectivity. The key parameters to adjust are:
-
Temperature: Lowering the reaction temperature is often the most effective method for enhancing enantiomeric excess. Reactions that are rapid at ambient temperature may exhibit poor selectivity. Consider conducting the reaction at 0 °C, -20 °C, or even lower temperatures.[1]
-
Solvent: The choice of solvent has a profound impact on the transition state geometry and, consequently, on enantioselectivity. A screening of solvents with varying polarities and coordinating abilities is highly recommended.
-
Catalyst Loading: The concentration of the catalyst can influence the reaction pathway and selectivity. It is advisable to screen a range of catalyst loadings, typically between 1 and 20 mol%.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to a decrease in enantioselectivity due to background reactions or product racemization. Monitor the reaction progress to determine the optimal duration.[1]
Q3: Can the structure of the substrates affect the enantioselectivity?
A3: Yes, the steric and electronic properties of both the nucleophile and the electrophile play a critical role in the degree of stereochemical induction. A particular catalyst may exhibit high enantioselectivity for one class of substrates but not for another. If you are using a new substrate, it may be necessary to re-optimize the reaction conditions.
Q4: How does water content affect the reaction?
A4: The effect of water is highly dependent on the specific reaction. While many organocatalytic reactions require strictly anhydrous conditions, a small amount of water can sometimes be beneficial, potentially by facilitating proton transfer steps in the catalytic cycle. However, excess water can lead to hydrolysis of intermediates and a decrease in enantioselectivity. If anhydrous conditions are not improving your results, a controlled study of the effect of water as an additive may be warranted.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.
References
How to improve the diastereoselectivity of reactions with (S)-1-(N-phenylalanyl)pyrrolidine
Welcome to the technical support center for (S)-1-(N-phenylalanyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the diastereoselectivity of reactions utilizing this chiral organocatalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions catalyzed by (S)-1-(N-phenylalanyl)pyrrolidine?
A1: The diastereoselectivity of reactions catalyzed by (S)-1-(N-phenylalanyl)pyrrolidine, a proline-derived dipeptide catalyst, is governed by the formation of a transient chiral enamine intermediate. The facial selectivity of the subsequent reaction with an electrophile is influenced by a combination of steric and electronic factors. Key factors include:
-
Catalyst Structure: The inherent chirality of both the proline and phenylalanine residues creates a specific three-dimensional environment that directs the approach of the electrophile.
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the enamine intermediate and the transition state assembly, thereby affecting stereoselectivity.
-
Additives: The presence of co-catalysts, such as acids or Lewis acids, can significantly impact the reaction rate and stereochemical outcome by interacting with the catalyst or substrates.
-
Substrate Sterics: The steric bulk of both the nucleophile (ketone or aldehyde) and the electrophile plays a crucial role in the facial bias of the reaction.
Q2: I am observing low diastereoselectivity in my aldol reaction. What are some initial troubleshooting steps?
A2: Low diastereoselectivity in an aldol reaction using (S)-1-(N-phenylalanyl)pyrrolidine can often be addressed by systematically optimizing the reaction conditions. Here are some initial steps:
-
Lower the Reaction Temperature: If the reaction is being run at room temperature, try cooling it to 0 °C or even -20 °C. This is often the most effective initial step for improving diastereoselectivity.
-
Screen Different Solvents: If a polar aprotic solvent like DMSO or DMF is being used, consider switching to a less polar solvent like chloroform or toluene, or even a protic solvent mixture if applicable. The optimal solvent can be highly substrate-dependent.
-
Investigate the Effect of an Acid Additive: The addition of a weak acid co-catalyst can facilitate catalyst turnover and stabilize the transition state. Experiment with the addition of a catalytic amount of a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid.
Q3: Can (S)-1-(N-phenylalanyl)pyrrolidine be used in reactions other than aldol additions?
A3: Yes, proline-derived dipeptide catalysts like (S)-1-(N-phenylalanyl)pyrrolidine are versatile organocatalysts. They are effective in a range of asymmetric transformations that proceed through an enamine or iminium ion intermediate, including:
-
Michael Additions: The conjugate addition of aldehydes or ketones to α,β-unsaturated compounds like nitroolefins.
-
Mannich Reactions: The three-component reaction of an aldehyde, an amine, and a ketone to form a β-amino carbonyl compound.
-
[3+2] Cycloadditions: For the synthesis of highly substituted pyrrolidine rings.
The principles for optimizing diastereoselectivity in these reactions are similar to those for the aldol reaction, focusing on temperature, solvent, and the use of additives.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Asymmetric Michael Additions
If you are experiencing low diastereomeric ratios (d.r.) in the Michael addition of an aldehyde or ketone to a nitroalkene, consider the following troubleshooting strategies.
Troubleshooting Workflow for Poor Diastereoselectivity in Michael Additions
Caption: Troubleshooting workflow for poor diastereoselectivity in Michael additions.
Quantitative Data on Michael Addition Optimization
The following table summarizes the effect of reaction parameters on the diastereoselectivity of a representative asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a proline-based catalyst. While not specific to (S)-1-(N-phenylalanyl)pyrrolidine, these trends are generally applicable.
| Entry | Catalyst (mol%) | Solvent | Additive | Temp (°C) | d.r. (syn:anti) | e.e. (syn) (%) |
| 1 | 20 | Toluene | - | 25 | 90:10 | 95 |
| 2 | 20 | Toluene | - | 0 | 95:5 | 98 |
| 3 | 20 | CH2Cl2 | - | 0 | 92:8 | 96 |
| 4 | 20 | THF | - | 0 | 85:15 | 90 |
| 5 | 20 | Toluene | Benzoic Acid (10 mol%) | 0 | 97:3 | >99 |
| 6 | 10 | Toluene | Benzoic Acid (10 mol%) | 0 | 96:4 | >99 |
Detailed Recommendations:
-
Temperature: As shown in entries 1 and 2, lowering the temperature from 25 °C to 0 °C significantly improves both diastereoselectivity and enantioselectivity.
-
Solvent Choice: The choice of solvent can have a notable impact on the stereochemical outcome (entries 2-4). Non-polar, non-coordinating solvents like toluene often provide the best results.
-
Acidic Additives: The introduction of a weak Brønsted acid can enhance the performance of the catalyst, leading to higher selectivity (entry 5). This is thought to occur through protonation of the nitro group, increasing its electrophilicity, and stabilization of the transition state via hydrogen bonding.
-
Catalyst Loading: While a higher catalyst loading may be necessary initially, it can sometimes be reduced without a significant loss of selectivity once other conditions are optimized (entry 6).
Issue 2: Reversal of Diastereoselectivity or Formation of Unexpected Stereoisomer
In some cases, you may observe a reversal of the expected diastereoselectivity or the formation of an unexpected stereoisomer.
Logical Flow for Investigating Unexpected Stereochemical Outcomes
Caption: Investigating unexpected stereochemical outcomes.
Explanation of Potential Causes:
-
Lewis Acid Interaction: The presence of certain Lewis acids can lead to a reversal of diastereoselectivity.[1] This is often due to a change in the transition state geometry, where the Lewis acid chelates to both the catalyst and the electrophile, favoring a different facial attack.
-
Solvent-Dependent Conformer Equilibrium: The equilibrium between different conformers of the enamine intermediate can be influenced by the solvent. A change in solvent polarity may favor a conformer that leads to the opposite diastereomer.
-
Substrate Control vs. Catalyst Control: In some cases, the inherent stereochemistry of the substrates may exert a stronger directing effect than the chiral catalyst, leading to an unexpected outcome. This is more common with sterically demanding substrates.
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for a typical asymmetric aldol reaction.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzaldehyde (1.0 mmol), (S)-1-(N-phenylalanyl)pyrrolidine (0.2 mmol, 20 mol%), and the chosen solvent (e.g., toluene, 5 mL).
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Addition of Nucleophile: Add cyclohexanone (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
Note: The optimal reaction time, temperature, and solvent will vary depending on the specific substrates used and should be determined empirically.
References
Identifying common side products in 1-(N-phenylalanyl)pyrrolidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(N-phenylalanyl)pyrrolidine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1-(N-phenylalanyl)pyrrolidine in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: My reaction yield for 1-(N-phenylalanyl)pyrrolidine is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The coupling reagents may not have been added in sufficient excess, or the reaction time may have been too short. It is crucial to monitor the reaction's progress using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.
-
Side Reactions: The formation of side products, particularly diketopiperazines and N-acylurea, can significantly reduce the yield of the desired product.[1] Maintaining a low reaction temperature is critical for minimizing these side reactions.
-
Work-up Issues: The desired product may be partially lost during the aqueous work-up due to its polarity. To mitigate this, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. Using a brine wash can also enhance the separation of the organic layer.
Issue 2: Presence of an Impurity with a Mass Corresponding to a Cyclic Dipeptide
Question: I have identified a significant impurity that I suspect is the diketopiperazine of phenylalanine and proline. How can I confirm this and prevent its formation?
Answer: The formation of cyclo(Phe-Pro), a diketopiperazine (DKP), is a common side reaction in syntheses involving the coupling of phenylalanine and proline residues.[2][3][4]
-
Confirmation: The presence of the DKP can be confirmed by LC-MS analysis, as it will have a distinct mass-to-charge ratio corresponding to the cyclic dipeptide.
-
Prevention:
-
pH Control: DKP formation is pH-dependent. Maintaining a pH between 3 and 8 can increase the stability of the linear peptide and reduce cyclization.[2][5]
-
Choice of Protecting Groups: If using a solid-phase synthesis approach, employing a bulky resin like 2-chlorotrityl chloride can sterically hinder the formation of diketopiperazines.[6]
-
Dipeptide Coupling: An alternative strategy is to use a pre-formed dipeptide of phenylalanine and another amino acid, thus bypassing the intermediate that is prone to cyclization.[6]
-
Low Temperature: Running the reaction at a lower temperature can help to reduce the rate of this intramolecular side reaction.
-
Issue 3: Observation of Diastereomers in the Final Product
Question: My final product shows the presence of diastereomers upon chiral HPLC analysis. What is the likely cause of this racemization, and how can it be minimized?
Answer: Racemization, or epimerization, at the alpha-carbon of phenylalanine is a well-documented issue in peptide synthesis, often occurring during the activation of the carboxylic acid.[7][8][9]
-
Mechanism: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[1][9]
-
Prevention:
-
Additives: The addition of racemization-suppressing agents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended, especially when using carbodiimide coupling reagents.[7]
-
Choice of Base: The basicity and steric hindrance of the organic base used can influence the degree of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[1] Pyridine has also been shown to reduce racemization in some cases.[8]
-
Coupling Reagent: While carbodiimides like DCC and EDC are effective, they are also prone to causing racemization.[9] Phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU, when used with an additive, can offer a better profile in terms of minimizing racemization.
-
Temperature Control: Maintaining low reaction temperatures (e.g., 0 °C) during the activation and coupling steps is crucial to suppress racemization.[1]
-
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of 1-(N-phenylalanyl)pyrrolidine?
The most frequently encountered side products are:
-
Cyclo(Phe-Pro) (Diketopiperazine): An intramolecular cyclization product.[2][3][5]
-
Epimers/Diastereomers of the target molecule: Resulting from racemization of the phenylalanine stereocenter.[7][8][9]
-
N-acylurea: A byproduct formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[1]
-
Guanidinylation Product: If using uronium-based coupling reagents like HBTU or TBTU in excess, the N-terminal amine of pyrrolidine can be guanidinylated.
Which coupling reagent is best for this synthesis?
The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., scale, purity requirements, cost).
-
Carbodiimides (DCC, EDC): Effective and widely used, but have a higher tendency to cause racemization if used without additives like HOBt or HOAt.[1][9]
-
Phosphonium Reagents (PyBOP, PyAOP): Generally provide cleaner reactions and are less likely to cause guanidinylation compared to uronium reagents.
-
Uronium/Aminium Reagents (HBTU, TBTU, HATU): Highly efficient and fast-acting, but can cause guanidinylation of the amine if used in excess. HATU is often more effective than HBTU with less epimerization.
How can I purify 1-(N-phenylalanyl)pyrrolidine from the common side products?
Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system will need to be optimized to effectively separate the desired product from the starting materials and side products. In some cases, recrystallization may also be a viable purification method.
Data on Factors Influencing Side Product Formation
| Factor | Influence on Diketopiperazine (DKP) Formation | Influence on Racemization | Notes |
| pH | Increased at pH < 3 and > 8[2][5] | Generally, basic conditions increase the risk[7] | Optimal pH for stability is 3-8.[2][5] |
| Temperature | Increased at higher temperatures | Increased at higher temperatures[1] | Low temperatures (e.g., 0 °C) are recommended for activation and coupling. |
| Coupling Reagent | Less directly influenced | High risk with carbodiimides alone; lower with phosphonium/uronium reagents + additives[9] | Additives are key to suppressing racemization with carbodiimides. |
| Base | Can influence pH | Strong, hindered bases (e.g., DIPEA) increase risk more than weaker bases (e.g., NMM)[1] | The choice of base is critical for stereochemical control. |
| Additives (HOBt, HOAt) | Can help by accelerating the desired reaction | Significantly suppress racemization[7] | Essential when using carbodiimide coupling reagents. |
Experimental Protocol: A General Method
This protocol describes a general solution-phase synthesis of 1-(N-phenylalanyl)pyrrolidine. Note: This is a representative method and may require optimization for specific laboratory conditions and desired purity levels.
Materials:
-
N-protected Phenylalanine (e.g., Boc-Phe-OH or Fmoc-Phe-OH)
-
Pyrrolidine
-
Coupling Reagent (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous Solvent (e.g., DMF or DCM)
-
Reagents for deprotection (if applicable, e.g., TFA for Boc, piperidine for Fmoc)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Activation of Phenylalanine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected phenylalanine (1.0 eq.), the coupling reagent (1.1 eq.), and, if using a carbodiimide, an additive like HOBt (1.1 eq.) in the anhydrous solvent. Cool the mixture to 0 °C.
-
Addition of Base and Pyrrolidine: Add the base (2.0 eq.) to the cooled solution, followed by the dropwise addition of pyrrolidine (1.1 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with a mild acid (e.g., 1M HCl if compatible with the product), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection (if necessary): If an N-protected phenylalanine was used, remove the protecting group according to standard protocols (e.g., TFA in DCM for Boc; piperidine in DMF for Fmoc).
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-(N-phenylalanyl)pyrrolidine.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 1-(N-phenylalanyl)pyrrolidine.
Caption: Reaction pathway showing the formation of the desired product and major side products.
References
- 1. bachem.com [bachem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Purification of Pyrrolidine, 1-(N-phenylalanyl)- and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Pyrrolidine, 1-(N-phenylalanyl)- and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-?
Common impurities include unreacted starting materials such as L-phenylalanine and pyrrolidine, coupling reagents, and byproducts from side reactions. Depending on the synthetic route, diastereomeric impurities may also be present if racemic starting materials are used.
Q2: Which chromatographic method is most suitable for the purification of Pyrrolidine, 1-(N-phenylalanyl)-?
Both normal-phase and reversed-phase chromatography can be effective. Normal-phase chromatography on silica gel is often a good first choice for separating the product from less polar impurities. Reversed-phase chromatography (e.g., C18) is useful for separating the target compound from more polar impurities and starting materials. The choice depends on the specific impurity profile of the crude product.
Q3: What are some recommended solvent systems for silica gel chromatography of N-acylpyrrolidines?
Typical solvent systems for the purification of N-acylpyrrolidines on silica gel include gradients of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system will depend on the polarity of the specific derivative being purified.
Q4: Is crystallization a viable purification method for Pyrrolidine, 1-(N-phenylalanyl)-?
Yes, crystallization can be a highly effective method for purifying Pyrrolidine, 1-(N-phenylalanyl)-, especially for obtaining high-purity material. The success of crystallization will depend on the compound's ability to form a stable crystal lattice. Screening various solvents is recommended to find the optimal conditions.
Troubleshooting Guides
This section addresses common problems encountered during the purification of Pyrrolidine, 1-(N-phenylalanyl)- and its derivatives.
Problem 1: Poor Separation During Silica Gel Chromatography
Symptoms:
-
Broad peaks in the chromatogram.
-
Co-elution of the product with impurities.
-
Low recovery of the pure product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Modify the polarity of the eluent. For normal-phase chromatography, if the compound is eluting too quickly (high Rf), decrease the polarity (e.g., increase the hexane/ethyl acetate ratio). If it is eluting too slowly (low Rf), increase the polarity. |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
| Sample Insolubility | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger, compatible solvent before loading. |
| Column Deactivation | Use freshly packed columns or ensure the stationary phase has not been deactivated by moisture. |
Problem 2: Product Oiling Out During Crystallization
Symptoms:
-
Formation of a liquid phase (oil) instead of solid crystals upon cooling or solvent evaporation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solution is Too Concentrated | Add more solvent to the hot solution before cooling to reduce the concentration. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try pre-purifying the material by another method (e.g., flash chromatography) to remove the problematic impurities before attempting crystallization. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Preparation: Dissolve the crude Pyrrolidine, 1-(N-phenylalanyl)- in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the target compound.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent at its boiling point. A suitable solvent will dissolve the compound when hot but result in poor solubility at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary
The following tables provide representative data for the purification of N-acylpyrrolidine derivatives.
Table 1: Comparison of Purification Methods for a Model N-Acylpyrrolidine
| Purification Method | Typical Recovery | Purity (by HPLC) | Throughput |
| Flash Chromatography | 70-90% | >95% | Moderate |
| Preparative HPLC | 50-70% | >99% | Low |
| Crystallization | 60-85% | >98% | High |
Table 2: Common Solvent Systems for Flash Chromatography of N-Acylpyrrolidines
| Compound Polarity | Recommended Eluent System | Typical Gradient |
| Low | Hexane/Ethyl Acetate | 5% to 40% Ethyl Acetate |
| Medium | Dichloromethane/Methanol | 1% to 10% Methanol |
| High | Ethyl Acetate/Methanol | 2% to 15% Methanol |
Visualizations
Caption: General workflow for the purification and analysis of Pyrrolidine, 1-(N-phenylalanyl)-.
Assessing the stability of 1-(N-phenylalanyl)pyrrolidine under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(N-phenylalanyl)pyrrolidine under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 1-(N-phenylalanyl)pyrrolidine and what are its common applications?
A1: 1-(N-phenylalanyl)pyrrolidine is a chemical compound that integrates a pyrrolidine ring with a phenylalanine moiety.[1] This structure makes it a valuable scaffold in pharmaceutical development and biochemical research, particularly for creating new therapeutic agents and studying enzyme interactions.[1]
Q2: What are the primary factors that can affect the stability of 1-(N-phenylalanyl)pyrrolidine?
A2: The stability of 1-(N-phenylalanyl)pyrrolidine is primarily influenced by pH, temperature, and the presence of oxidative agents. The amide bond connecting the phenylalanine and pyrrolidine moieties is susceptible to hydrolysis, especially under strongly acidic or basic conditions.
Q3: How does pH impact the stability of the amide bond in 1-(N-phenylalanyl)pyrrolidine?
A3: The amide bond in 1-(N-phenylalanyl)pyrrolidine can undergo hydrolysis. In acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon. Generally, the stability of amides is greatest in the neutral pH range.
Q4: What are the likely degradation products of 1-(N-phenylalanyl)pyrrolidine under hydrolytic conditions?
A4: Under hydrolytic conditions, the primary degradation products of 1-(N-phenylalanyl)pyrrolidine are expected to be phenylalanine and pyrrolidine, resulting from the cleavage of the amide bond. Further degradation of phenylalanine may also occur under harsh conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | The pH of the solution may be too acidic or basic. | Verify the pH of your buffer or solution. Adjust to a neutral pH range (6-8) for short-term storage and experiments, unless the experimental design requires otherwise. |
| Appearance of unknown peaks in HPLC analysis during stability studies. | These could be degradation products. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products like phenylalanine and pyrrolidine. This will help confirm the degradation pathway. |
| Inconsistent stability results between experimental batches. | Variation in experimental conditions such as temperature, buffer preparation, or exposure to light. | Standardize all experimental parameters. Ensure accurate and consistent preparation of buffers. Protect the compound from light if photostability is a concern. Run control samples for every experiment. |
| Precipitation of the compound during the stability study. | The pH of the solution may be affecting the solubility of the compound or its degradation products. | Assess the solubility of 1-(N-phenylalanyl)pyrrolidine at different pH values before initiating long-term stability studies. Use co-solvents if necessary, ensuring they do not interfere with the stability of the compound. |
Illustrative Stability Data
Disclaimer: The following data is for illustrative purposes to demonstrate how to present stability data and is not based on experimentally verified results for 1-(N-phenylalanyl)pyrrolidine.
Table 1: Degradation of 1-(N-phenylalanyl)pyrrolidine at 37°C over 72 hours
| pH | % Degradation (24h) | % Degradation (48h) | % Degradation (72h) |
| 2.0 | 15.2 | 28.5 | 40.1 |
| 4.0 | 5.1 | 9.8 | 14.5 |
| 7.0 | 1.2 | 2.5 | 3.8 |
| 9.0 | 6.8 | 12.5 | 18.2 |
| 12.0 | 20.5 | 38.1 | 55.3 |
Table 2: Calculated Half-life (t½) of 1-(N-phenylalanyl)pyrrolidine at 37°C
| pH | Half-life (hours) |
| 2.0 | ~108 |
| 4.0 | ~330 |
| 7.0 | ~1350 |
| 9.0 | ~260 |
| 12.0 | ~55 |
Experimental Protocols
Forced degradation studies are essential to understand the stability of a drug substance.[3][4][5] These studies help in developing stable formulations and determining appropriate storage conditions.[3][4]
Protocol 1: pH-Dependent Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of 1-(N-phenylalanyl)pyrrolidine across a range of pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12). Common buffer systems include phosphate, citrate, and borate buffers.
-
Sample Preparation: Prepare a stock solution of 1-(N-phenylalanyl)pyrrolidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 0.1 mg/mL. Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quenching and Dilution: Quench the degradation by neutralizing the pH if necessary and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[6] The mobile phase could consist of a gradient of acetonitrile and water.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation and the degradation rate constant to determine the half-life at each pH.
Diagrams
Caption: Workflow for pH-dependent stability assessment.
Caption: Potential degradation pathway of 1-(N-phenylalanyl)pyrrolidine.
References
- 1. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 2. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. benchchem.com [benchchem.com]
Methods to increase the yield of Pyrrolidine, 1-(N-phenylalanyl)- synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-, and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Pyrrolidine, 1-(N-phenylalanyl)-?
A1: The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- is typically achieved through the N-acylation of pyrrolidine with a protected phenylalanine derivative. This is a peptide coupling reaction. The primary methods include:
-
Carbodiimide-mediated coupling: Utilizes coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]
-
Onium salt-based coupling: Employs reagents such as HBTU, HATU, or PyBOP, which are known for their high efficiency and rapid reaction times.[3]
-
Phosphonium salt-based coupling: Reagents like BOP and PyBOP fall into this category and are effective for peptide bond formation.[3][4]
-
Acid chloride or anhydride method: Phenylalanine can be converted to its acid chloride or a mixed anhydride, which then reacts with pyrrolidine.
Q2: Why is my reaction yield for Pyrrolidine, 1-(N-phenylalanyl)- synthesis consistently low?
A2: Low yields can stem from several factors:
-
Inefficient coupling reagent: The choice of coupling reagent is critical and can significantly impact the yield.[3]
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time play a crucial role. For instance, using ethanol as a solvent has been shown to dramatically increase the yield in some pyrrolidine syntheses compared to acetic acid.[5]
-
Side reactions: Racemization of the phenylalanine moiety or other side reactions can consume starting materials and reduce the desired product's yield.[6]
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress via TLC or LC-MS is recommended.
-
Purification losses: The work-up and purification steps might lead to a loss of the final product.
Q3: How can I minimize racemization during the synthesis?
A3: Racemization of the chiral center in phenylalanine is a common issue, especially with N-acetylated or N-benzoyl protected amino acids.[6] To minimize it:
-
Use of additives: Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization when used with carbodiimide or onium salt coupling reagents.[3]
-
Choice of coupling reagent: Some coupling reagents are less prone to causing racemization. For instance, HATU is known for faster reactions and less epimerization compared to HBTU.[3]
-
Base selection: The choice and amount of base can influence racemization. Using a weaker base or a stoichiometric amount can be beneficial. Pyridine has been shown to reduce racemization in some cases.[6]
-
Low temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can help to minimize racemization.
Q4: What is the role of protecting groups in this synthesis?
A4: Protecting groups are essential to prevent unwanted side reactions. In the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-, a protecting group on the amino group of phenylalanine (e.g., Boc, Cbz, or Fmoc) is necessary to prevent self-coupling or polymerization. The choice of protecting group will depend on the overall synthetic strategy and the conditions for its removal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Inactive starting materials. 3. Suboptimal reaction conditions (solvent, temperature). | 1. Switch to a more efficient coupling reagent (e.g., HATU, PyBOP). 2. Check the purity and integrity of phenylalanine derivative and pyrrolidine. 3. Optimize reaction conditions by screening different solvents (e.g., DMF, DCM, MeCN) and temperatures. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Racemization of phenylalanine. 2. Formation of N-acylurea byproduct (with DCC/DIC). 3. Dehydration of primary amides (if present). 4. Side reactions involving the protecting group. | 1. Add HOBt or HOAt to the reaction mixture. Use a less racemization-prone coupling reagent. 2. If using DCC, the N-acylurea is often insoluble and can be filtered off. Consider switching to DIC for better solubility of the byproduct or use a different class of coupling reagent.[3] 3. This is a known side reaction for asparagine and glutamine, but less common for phenylalanine. 4. Ensure the chosen protecting group is stable under the reaction conditions. |
| Difficulty in Purifying the Final Product | 1. Formation of insoluble byproducts (e.g., dicyclohexylurea with DCC). 2. Co-elution of the product with unreacted starting materials or byproducts. | 1. If using DCC in solution-phase synthesis, the urea byproduct can often be removed by filtration. For solid-phase synthesis, DIC is preferred as the urea byproduct is more soluble.[3] Alternatively, use a coupling reagent that generates water-soluble byproducts (e.g., EDC). 2. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. |
| Product is not Stereochemically Pure | 1. Racemization during the coupling step. | 1. See FAQ Q3 for detailed methods to minimize racemization, including the use of additives, appropriate coupling reagents, and optimized reaction conditions (base, temperature). |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of a dipeptide, which can serve as a reference for optimizing the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Typical Yield (%) | Notes |
| DCC | HOBt | - | DCM | 12-24 h | 75-90 | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[1] |
| HATU | HOAt | DIPEA | DMF | 0.5-2 h | >90 | Highly efficient and fast, with reduced risk of racemization. |
| PyBOP | - | DIPEA | DMF | 1-4 h | >90 | Generates a carcinogenic byproduct (HMPA) with the related BOP reagent, but PyBOP avoids this.[3][4] |
| T3P® | - | Pyridine | Ethyl Acetate | - | High | Reported to enable racemization-free synthesis.[7] |
Experimental Protocols
High-Yield Synthesis using HATU
This protocol is based on best practices for peptide coupling using a highly efficient onium salt reagent.
Materials:
-
N-protected Phenylalanine (e.g., Boc-Phe-OH) (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve N-protected Phenylalanine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5-10 minutes.
-
Add HATU to the reaction mixture and stir for another 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add pyrrolidine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Pyrrolidine, 1-(N-phenylalanyl)-.
Visualizations
Caption: Experimental workflow for the synthesis of Pyrrolidine, 1-(N-phenylalanyl)-.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Methods for 1-(N-phenylalanyl)pyrrolidine Products
Welcome to the technical support center for the resolution of 1-(N-phenylalanyl)pyrrolidine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical and preparative separations.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the chiral HPLC separation of 1-(N-phenylalanyl)pyrrolidine enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
Question: Why am I not seeing any separation between my 1-(N-phenylalanyl)pyrrolidine enantiomers, or why is the resolution so poor (Rs < 1.5)?
Answer: Achieving enantiomeric separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP), creating transient diastereomeric complexes.[1] If resolution is poor or absent, the chosen CSP and mobile phase combination is not providing sufficient selectivity for your compound.
Troubleshooting Steps:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor in a chiral separation.[1] For compounds like 1-(N-phenylalanyl)pyrrolidine, which contains an amide linkage, a phenyl group, and a pyrrolidine ring, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.
-
Optimize the Mobile Phase: The mobile phase composition significantly influences retention and enantioselectivity.[6]
-
Normal Phase (NP): Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Decreasing the alcohol percentage often increases retention and can improve resolution.[7]
-
Reversed Phase (RP): Modify the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer. The pH of the buffer can also be a critical parameter for ionizable compounds.[8]
-
Polar Organic (PO): This mode, using polar solvents like methanol or acetonitrile, can offer different selectivity and is worth exploring.[9]
-
-
Adjust the Temperature: Lowering the column temperature generally enhances the stability of the transient diastereomeric complexes, which can lead to improved resolution.[7] Conversely, sometimes a higher temperature can improve peak efficiency. Experiment with a range (e.g., 10°C to 40°C).
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for 1-(N-phenylalanyl)pyrrolidine are tailing or fronting. What causes this and how can I fix it?
Answer: Ideal chromatographic peaks should be symmetrical (Gaussian). Poor peak shape compromises the accuracy of integration and quantification.[1] Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload.[1][10]
Troubleshooting Steps:
-
Add a Mobile Phase Additive/Modifier:
-
For Tailing Peaks: 1-(N-phenylalanyl)pyrrolidine has a basic nitrogen in the pyrrolidine ring. This can interact with acidic silanol groups on the silica support, causing tailing. Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v in normal phase), to mask these active sites.[7][8] For reversed-phase, adjusting the buffer pH can suppress these interactions.
-
For Acidic Analytes (if applicable): If dealing with an acidic analog, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) would be used.[8]
-
-
Reduce Sample Concentration/Injection Volume: Injecting too much sample can saturate the CSP, leading to peak fronting or broadening.
-
Action: Dilute your sample or reduce the injection volume.[1]
-
-
Check the Injection Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.
-
Column Contamination/Degradation: A contaminated guard column or analytical column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent (ensure it is compatible with the CSP).[10] If using a guard column, try replacing it.
-
Problem 3: Irreproducible Results (Shifting Retention Times)
Question: My retention times are not consistent between injections or runs. What could be the cause?
Answer: Irreproducible retention times are often due to an unequilibrated system or changes in the mobile phase or column temperature.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Chiral stationary phases, especially in normal phase, can require longer equilibration times than standard achiral phases.
-
Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.[7]
-
-
Maintain Constant Temperature: Fluctuations in ambient temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and stable temperature.[7]
-
-
Prepare Fresh Mobile Phase: Mobile phase components can evaporate or degrade over time, altering the composition. This is particularly true for volatile solvents like n-hexane and additives like DEA or TFA.
-
Action: Prepare fresh mobile phase daily.[7]
-
-
Check for System Leaks: Ensure all fittings are secure and there are no leaks in the HPLC system.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral method for 1-(N-phenylalanyl)pyrrolidine?
A1: The most effective approach is to perform a column screening study.[2] Based on the structure of 1-(N-phenylalanyl)pyrrolidine, a good starting point would be to screen a set of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) under normal phase, reversed-phase, and polar organic conditions. A generic screening protocol is often the fastest way to find a successful separation.[3]
Q2: Which chiral stationary phases (CSPs) are most likely to resolve 1-(N-phenylalanyl)pyrrolidine?
A2: Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK®, Phenomenex Lux®) and macrocyclic glycopeptide-based CSPs (e.g., Sigma-Aldrich Astec® CHIROBIOTIC®) are highly recommended. Polysaccharide columns are versatile and widely successful, while macrocyclic glycopeptides are particularly effective for compounds with amine and amide groups, like your target molecule.[5][8][10]
Q3: Can I use a gradient elution for this chiral separation?
A3: While possible, isocratic elution (constant mobile phase composition) is far more common and generally recommended for chiral separations.[11] The separation mechanism relies on specific, stable interactions between the enantiomers and the CSP, which can be disrupted by a changing mobile phase composition.[1]
Q4: How do I choose between normal phase, reversed-phase, or polar organic mode?
A4: The choice of mode depends on the solubility of your compound and the selectivity offered by the CSP in that mode.
-
Normal Phase (NP): Often provides excellent selectivity for many compounds on polysaccharide CSPs. Requires the sample to be soluble in non-polar solvents.
-
Reversed Phase (RP): Useful for polar compounds and is compatible with aqueous samples. It is also well-suited for LC-MS applications.[6]
-
Polar Organic (PO): Uses solvents like methanol or acetonitrile and can offer unique selectivity, faster analysis times, and good peak shapes.[9] Screening your compound in all three modes is the best strategy to find the optimal separation.
Q5: What are "ghost peaks" and how can I eliminate them?
A5: Ghost peaks are extraneous peaks that appear in your chromatogram, often during a blank run. They are typically caused by contamination in the mobile phase, carryover from a previous injection, or sample degradation.[1] To eliminate them, use high-purity HPLC-grade solvents, prepare fresh mobile phase, and implement a robust needle wash protocol in your autosampler method.
Data Presentation
Table 1: Recommended Initial Screening Conditions for CSPs
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Recommended CSPs | CHIRALPAK® AD, CHIRALPAK® OD, Lux® Cellulose-2, Lux® Amylose-2 | CHIROBIOTIC® V2, CHIROBIOTIC® T, Lux® Cellulose-1, CHIRALPAK® OZ-3R | CHIRALPAK® IA, CHIRALPAK® IB, Lux® i-Cellulose-5 |
| Mobile Phase A | n-Hexane | 10 mM Ammonium Bicarbonate, pH 9 | Acetonitrile |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Acetonitrile or Methanol | Methanol |
| Typical Starting %B | 10-20% | 30-50% | 100% A or 100% B, or mixtures |
| Additive (if needed) | 0.1% Diethylamine (DEA) | 0.1% Formic Acid or adjust buffer pH | 0.1% DEA or 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Experimental Protocols
Protocol 1: Generic Normal Phase Screening Method
This protocol describes a general method for screening polysaccharide-based columns for the separation of 1-(N-phenylalanyl)pyrrolidine.
-
Column: Select a polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A common starting point is 90:10 (v/v). For a basic compound like the target analyte, add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard of 1-(N-phenylalanyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. If no separation is observed, systematically vary the percentage of IPA (e.g., try 5%, 15%, and 20%). d. If separation is still not achieved, switch to a different CSP (e.g., CHIRALPAK® OD-H) and repeat the process.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for chiral HPLC method development.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chiral HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Degradation of Pyrrolidine, 1-(N-phenylalanyl)- Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pyrrolidine, 1-(N-phenylalanyl)- catalysts.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Catalytic Activity
-
Possible Cause: Degradation of the catalyst due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the catalyst is stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Assess Purity: Analyze the catalyst's purity using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area can indicate the presence of degradation products.
-
Use Fresh Catalyst: If degradation is suspected, use a fresh batch of the catalyst for subsequent experiments to confirm if the issue is with the catalyst's integrity.
-
Issue 2: Appearance of Unidentified Peaks in Reaction Monitoring (e.g., by HPLC or LC-MS)
-
Possible Cause: Formation of catalyst degradation products during the reaction.
-
Troubleshooting Steps:
-
Characterize New Peaks: Employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown compounds. This can help in elucidating the structure of the degradation products.
-
Investigate Reaction Conditions: Evaluate if specific reaction parameters (e.g., high temperature, presence of strong acids/bases, or oxidizing agents) are accelerating catalyst degradation.
-
Optimize Reaction Protocol: If possible, adjust the experimental conditions to minimize catalyst degradation, such as using milder reaction temperatures or pH, and ensuring the use of deoxygenated solvents.
-
Issue 3: Discoloration of the Catalyst or Reaction Mixture
-
Possible Cause: Oxidative degradation of the catalyst.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store and handle the catalyst under an inert atmosphere to minimize exposure to oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents for your reactions to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small amount of a suitable antioxidant may be considered, provided it does not interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Pyrrolidine, 1-(N-phenylalanyl)- catalysts?
A1: Based on the chemical structure, the two primary degradation pathways are hypothesized to be:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would yield phenylalanine and pyrrolidine.
-
Oxidation: The pyrrolidine ring can be prone to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.
Q2: What are the recommended storage conditions for this catalyst?
A2: To ensure long-term stability, the catalyst should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For extended storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
Q3: How can I monitor the stability of the catalyst in my reaction?
A3: HPLC is a highly effective method for monitoring the stability of the catalyst. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, you can track the concentration of the catalyst and the formation of any degradation products.
Q4: Are there any known degradation products of this catalyst?
A4: While specific degradation products for Pyrrolidine, 1-(N-phenylalanyl)- are not extensively documented in the literature, based on its structure, potential degradation products include phenylalanine, pyrrolidine, and various oxidized forms of the pyrrolidine ring.
Data Presentation
The following table summarizes stability data for a series of related pyrrolidine amide derivatives, which can serve as a reference for understanding the potential stability of Pyrrolidine, 1-(N-phenylalanyl)- catalysts under various conditions.[1]
| Compound ID | Condition | Half-life (t1/2) |
| 4g | pH 5.0 (37 °C) | > 16 hours |
| 4g | pH 7.4 (37 °C) | > 16 hours |
| 4g | 80% rat plasma (37 °C) | > 16 hours |
Note: Data is for a related pyrrolidine amide derivative and is intended for illustrative purposes.[1]
Experimental Protocols
1. Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a catalyst and for developing stability-indicating analytical methods.[2][3] An extent of degradation of 5-20% is generally considered suitable for these studies.[3]
-
Acid Hydrolysis:
-
Dissolve the catalyst in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours) by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the catalyst in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60 °C) and monitor the degradation by HPLC at regular intervals.
-
-
Oxidative Degradation:
-
Dissolve the catalyst in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and monitor the degradation by HPLC over time.
-
-
Thermal Degradation:
-
Place the solid catalyst in a temperature-controlled oven (e.g., at 80 °C).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the catalyst to a light source that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Monitor the degradation in both samples by HPLC at various time points.
-
2. Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the intact catalyst from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the catalyst and its expected degradation products have significant absorbance.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible results.
Mandatory Visualization
Caption: Hypothesized degradation pathways of Pyrrolidine, 1-(N-phenylalanyl)- catalysts.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
Technical Support Center: A Troubleshooting Guide for Common Issues in Organocatalysis
Welcome to the technical support center for organocatalysis. This guide is designed to provide researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during organocatalytic experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Table of Contents
-
Low Reaction Yield or Conversion
-
Low Enantioselectivity
-
Catalyst Deactivation
-
Product Inhibition
-
Experimental Protocols
-
Frequently Asked Questions (FAQs)
Low Reaction Yield or Conversion
Q1: My organocatalytic reaction is resulting in a low yield or poor conversion. What are the common causes and how can I troubleshoot this?
A low yield or conversion in an organocatalytic reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach is crucial to identify and resolve the issue.
Troubleshooting Workflow for Low Yield/Conversion
Caption: A logical workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Impure Reagents/Solvents | Purify starting materials and solvents. Ensure solvents are anhydrous and degassed, especially for air- or moisture-sensitive reactions.[1] | Elimination of impurities that may inhibit the catalyst or cause side reactions. |
| Inactive or Deactivated Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling of the catalyst under an inert atmosphere if necessary.[2] | Restoration of catalytic activity. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, concentration, and reaction time. Lowering the temperature can sometimes improve yield by reducing side reactions.[3] | Identification of optimal conditions for the desired transformation. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. | An increase in reaction rate and conversion. |
| Poor Mixing | Ensure efficient stirring, especially in heterogeneous reactions or viscous solutions. | A homogeneous reaction mixture leading to consistent reaction rates. |
| Product Loss During Workup | Review the extraction and purification procedures. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer. Optimize chromatography conditions to avoid product loss on the column. | Minimized loss of product during isolation. |
Low Enantioselectivity
Q2: I am observing low enantiomeric excess (ee) in my asymmetric organocatalytic reaction. What steps can I take to improve it?
Low enantioselectivity is a frequent challenge in asymmetric organocatalysis and can be influenced by a multitude of factors.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic approach to troubleshooting low enantioselectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral organocatalysts with different structural motifs.[4] The choice of catalyst is crucial and highly dependent on the specific reaction and substrates.[5] | Identification of a catalyst that provides a better-defined chiral environment for the transition state. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. The solvent can significantly influence the stability of the transition state and the catalyst's conformation.[4] | Discovery of a solvent that enhances the stereochemical outcome. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1][6] | Increased enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Background Uncatalyzed Reaction | A non-selective background reaction can lower the overall enantioselectivity.[1] This can sometimes be suppressed by adjusting reaction conditions, such as lowering the temperature or catalyst loading. | A decrease in the formation of the racemic product, leading to a higher overall ee. |
| Catalyst Aggregation | High catalyst concentrations can sometimes lead to the formation of catalyst aggregates, which may have lower selectivity.[7] Varying the catalyst concentration can help identify an optimal range. | Finding a balance between reaction rate and enantioselectivity. |
| Presence of Water or Impurities | Ensure all reagents and solvents are scrupulously dry and pure, as water can interfere with the catalyst's function.[4] | Elimination of interferences that can negatively impact selectivity. |
Quantitative Data: Effect of Temperature and Catalyst Loading on Enantioselectivity
| Reaction | Catalyst (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Aldol Reaction | 2 | 25 | 80 | 94 | [8] |
| Aldol Reaction | 0.5 | 25 | - | 97 | [8] |
| Aldol Reaction | 0.5 | 10 | - | >99 | [8] |
| Asymmetric Reduction | - | 20-30 | - | Highest | [6] |
Catalyst Deactivation
Q3: My reaction starts well but then slows down or stops completely. I suspect catalyst deactivation. What are the common deactivation pathways and how can I prevent them?
Catalyst deactivation is a common issue where the catalyst loses its activity over time. Understanding the deactivation mechanism is key to mitigating the problem.
Common Catalyst Deactivation Mechanisms
Caption: Common pathways for catalyst deactivation.
Potential Causes and Solutions:
| Deactivation Mechanism | Description | Prevention Strategies |
| Poisoning | Strong chemisorption of impurities (e.g., water, oxygen, acidic/basic residues) onto the active sites of the catalyst.[5][9][10] | Rigorously purify all starting materials and solvents.[2] Perform reactions under an inert atmosphere. |
| Fouling/Coking | Deposition of solid materials, such as carbonaceous residues (coke), on the catalyst surface, blocking active sites.[5][9] | Optimize reaction conditions (temperature, pressure) to minimize the formation of byproducts that can lead to fouling. |
| Thermal Degradation | Changes in the catalyst's structure due to high temperatures, leading to a loss of active surface area (sintering).[5][9] | Operate at the lowest effective temperature. Choose a catalyst with higher thermal stability. |
| Formation of Inactive Species | The active catalyst can be converted into an inactive form during the reaction. For example, in aminocatalysis, the secondary amine catalyst can undergo an undesired aldol reaction. | Monitor the reaction for the formation of inactive species using techniques like NMR. Adjust reaction conditions to disfavor the deactivation pathway. |
Product Inhibition
Q4: My reaction rate decreases significantly as the product concentration increases. Could this be product inhibition?
Yes, this is a classic sign of product inhibition, where the product of the reaction binds to the catalyst, reducing its availability to react with the starting materials.[11][12]
Strategies to Overcome Product Inhibition:
-
Remove the product as it forms: If feasible, continuous removal of the product from the reaction mixture can help maintain catalyst activity.[11]
-
Run the reaction at lower substrate concentrations: This can sometimes lessen the impact of product inhibition.[2]
-
Catalyst modification: In some cases, modifying the structure of the organocatalyst can reduce its affinity for the product.
Experimental Protocols
Protocol 1: General Procedure for Screening Organocatalysts and Reaction Conditions
-
Setup: In an array of reaction vials (e.g., in a 24-well plate), add the starting material and solvent.
-
Catalyst Addition: To each vial, add a different organocatalyst from a stock solution. Include a control reaction with no catalyst.
-
Reaction Initiation: Add the second reactant to each vial to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at the desired temperature. At set time points, withdraw a small aliquot from each vial for analysis by TLC, GC-MS, or NMR to determine conversion and enantioselectivity.
-
Optimization: Based on the initial screen, select the most promising catalysts and further optimize other parameters such as solvent, temperature, and catalyst loading in a similar fashion.
Protocol 2: Purification of Aldehydes and Ketones using a Bisulfite Extraction
This protocol is effective for removing aldehyde and reactive ketone impurities from a reaction mixture.[4][5][13]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol or dimethylformamide).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds.
-
Phase Separation: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the separatory funnel and shake. Allow the layers to separate. The charged bisulfite adduct of the aldehyde/ketone will be in the aqueous layer.
-
Isolation: Separate the organic layer containing the purified product. The aqueous layer can be further washed with the immiscible organic solvent to ensure complete recovery of the desired product.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.
-
Spot the plate: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
-
Develop the plate: Place the TLC plate in a chamber containing an appropriate solvent system (eluent). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and visualize the spots under a UV lamp or by using a staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Frequently Asked Questions (FAQs)
Q5: How do I choose the right organocatalyst for my reaction?
The selection of an organocatalyst is highly dependent on the specific transformation.[5] Key factors to consider include the activation mode required (e.g., enamine, iminium ion, hydrogen bonding), the steric and electronic properties of the substrates, and the desired stereochemical outcome. A thorough literature search for similar reactions is the best starting point. If no direct precedent exists, screening a small library of catalysts from different classes is recommended.
Q6: What is the typical catalyst loading for an organocatalytic reaction?
Catalyst loading in organocatalysis can vary widely, from as low as 0.5 mol% to 30 mol% or higher.[8][14] While lower catalyst loadings are more desirable for economic and environmental reasons, higher loadings may be necessary to achieve a reasonable reaction rate, especially if the catalyst is not highly active or is prone to deactivation. The optimal catalyst loading should be determined experimentally.
Q7: Can I reuse my organocatalyst?
The reusability of an organocatalyst depends on its stability and ease of separation from the reaction mixture. Some organocatalysts can be recovered and reused, particularly if they are solids or can be easily precipitated. However, for many homogeneous organocatalysts, separation can be challenging and may not be practical on a lab scale.
Q8: How can I monitor the progress of my organocatalytic reaction?
Several analytical techniques can be used to monitor the progress of a reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring and provides detailed structural information about reactants, products, and intermediates.[1][11]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the enantiomeric excess of the product when using a chiral stationary phase.
References
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raj.emorychem.science [raj.emorychem.science]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 12. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Proline vs. 1-(N-phenylalanyl)-pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been revered as a powerful and versatile catalyst, facilitating a wide array of stereoselective transformations.[1] Its efficiency, ready availability, and environmentally benign nature have established it as a cornerstone in the synthesis of chiral molecules. However, the continuous pursuit of enhanced reactivity and selectivity has driven the development of numerous proline derivatives. This guide provides a comparative analysis of the catalytic performance of the archetypal L-proline against a representative N-acylated derivative, 1-(N-phenylalanyl)-pyrrolidine, in key asymmetric reactions. While direct comparative data for 1-(N-phenylalanyl)-pyrrolidine is limited in publicly available literature, this guide leverages data from structurally similar N-substituted pyrrolidine derivatives to provide valuable insights for catalyst selection and reaction optimization.
At a Glance: Key Structural and Mechanistic Differences
| Feature | L-Proline | Pyrrolidine, 1-(N-phenylalanyl)- |
| Structure | A secondary amino acid with a carboxylic acid group directly attached to the pyrrolidine ring. | A pyrrolidine with an N-phenylalanyl group attached to the nitrogen atom. Lacks the carboxylic acid moiety of proline. |
| Catalytic Moiety | The secondary amine acts as a nucleophile (enamine formation) and the carboxylic acid as a Brønsted acid (electrophile activation). | The secondary amine within the N-phenylalanyl group can potentially act as a nucleophile. The amide group may participate in hydrogen bonding. |
| Primary Catalytic Pathway | Primarily through enamine catalysis for reactions involving carbonyl compounds. | Likely operates through enamine catalysis, with the bulky N-substituent influencing the steric environment of the transition state. |
| Solubility | Generally soluble in polar protic and aprotic solvents like DMSO, DMF, and alcohols.[2] | Expected to have increased solubility in less polar organic solvents compared to proline due to the phenylalanyl group. |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a benchmark for the efficacy of chiral organocatalysts. Proline is well-established as an effective catalyst for this transformation. The performance of N-substituted pyrrolidine derivatives can vary significantly based on the nature of the substituent.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | 20 | 19 | >95 | 99 | 98:2 | [2] |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 20 | 96 | 90 | 98 | 95:5 | [2] |
| (S)-2-(Pyrrolidinylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20 | 24 | 95 | 96 | 98:2 | [3] |
| Proline Derivative 2* | 4-Nitrobenzaldehyde | Cyclohexanone | CH₂Cl₂ | 20 | 144 | 80 | 98 | 99:1 | [3] |
*Note: Proline Derivative 2 is a specific N-substituted pyrrolidine derivative from the cited literature, used here as a proxy to illustrate the potential performance of more complex pyrrolidine catalysts.
Performance in Asymmetric Michael Additions
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives have been successfully employed as catalysts in this reaction.
Table 2: Comparative Performance in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline Derivative | Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 7 | 99 | 68 | 78:22 | [4] |
| L-Proline Derivative | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 20 | 24 | 92 | 99 | >99:1 | [5] |
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., 2 mL of a MeOH/H₂O mixture), the ketone (5.0-10.0 mmol) is added. Subsequently, L-proline (typically 10-30 mol%) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature or cooled in an ice bath) for the time indicated in the respective study. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC). Upon completion, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical methods.[1][2]
General Experimental Protocol for an Asymmetric Michael Addition Catalyzed by a Pyrrolidine Derivative
In a reaction vessel, the pyrrolidine-based organocatalyst (typically 10-20 mol%) is dissolved in the specified solvent (e.g., toluene, CH₂Cl₂, or methylcyclohexane). The Michael donor (e.g., an aldehyde or ketone, typically 1.5-3.0 equivalents) is then added to the solution. The mixture is stirred for a short period at the designated reaction temperature (which can range from room temperature to -20 °C). The Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) is then added, and the reaction mixture is stirred until completion, as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the desired Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques (¹H NMR, HPLC).[4][5]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Proline in an Aldol Reaction
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
General Workflow for Asymmetric Organocatalysis
Caption: A typical experimental workflow for an asymmetric organocatalytic reaction.
References
A Head-to-Head Comparison of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
In the rapidly evolving field of organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantioenriched molecules, which are crucial in drug development and other areas of chemical science. Among the privileged scaffolds for organocatalysts, chiral pyrrolidines have demonstrated remarkable versatility and efficacy.[1] This guide provides a detailed head-to-head comparison of (S)-1-(N-phenylalanyl)pyrrolidine and other prominent organocatalysts, with a focus on their performance in key asymmetric reactions, supported by experimental data.
The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals, and its derivatives, most notably L-proline, have been extensively studied as organocatalysts.[2][3] These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[4][5] This guide will delve into the performance of (S)-1-(N-phenylalanyl)pyrrolidine and compare it with other widely used pyrrolidine-based catalysts, such as proline itself and more complex bifunctional derivatives.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction, and its enantioselective control is a key test for any organocatalyst. Below is a comparison of various pyrrolidine-based organocatalysts in the Michael addition of aldehydes or ketones to nitroolefins.
Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Catalyst | Aldehyde | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Proline | Propanal | CH2Cl2 | rt | 7 | 10 | 99 | 70:30 | 68 | [6] |
| (S)-1-(N-phenylalanyl)pyrrolidine derivative (OC4) | 3-Phenylpropanal | Methylcyclohexane | 0 | 24 | 10 | 87 | 92:8 | 85 | [6] |
| Bifunctional Thiourea-Amine | Cyclohexanone | Toluene | 25 | 95 | 10 | 95 | 98:2 | 96 | [7] |
| Commercial Thiourea Catalyst | Cyclohexanone | Toluene | 20 | 99 | 1 | 99 | >99:1 | 99 | [7] |
Key Observations:
-
The (S)-1-(N-phenylalanyl)pyrrolidine derivative (OC4) shows significantly improved diastereoselectivity and enantioselectivity compared to unmodified (S)-proline in the addition of an aldehyde to nitrostyrene.[6]
-
Bifunctional thiourea-amine catalysts, which combine a pyrrolidine moiety with a hydrogen-bonding donor, generally exhibit superior performance in terms of reaction rates, diastereoselectivity, and enantioselectivity.[7] This is attributed to their ability to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).[7]
-
Commercially available bifunctional thiourea catalysts can achieve excellent results even at very low catalyst loadings.[7]
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone of organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds. The performance of pyrrolidine-based catalysts in this transformation is a critical measure of their utility.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | rt | - | 30 | High | - | Excellent |[8] | | (S,S)-Proline-Phenylalanine Methyl Ester | Cyclohexanone | 4-Nitrobenzaldehyde | Solvent-free (ball mill) | rt | - | - | - | 91:9 | 95 |[9] | | trans-4-Hydroxy-(S)-prolinamide | Acetone | Various | Solvent-free | rt | - | 10 | - | - | up to 99 |[1] |
Key Observations:
-
Dipeptide catalysts, such as the methyl ester of (S)-proline-(S)-phenylalanine, can offer improved stereoselectivity in aldol reactions compared to proline alone, especially under solvent-free conditions.[9]
-
Functionalized prolinamides, like trans-4-hydroxy-(S)-prolinamide, have proven to be highly effective catalysts, delivering excellent enantioselectivities under environmentally friendly solvent-free conditions.[1]
Experimental Protocols
General Experimental Protocol for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin (Catalyzed by OC4): [6]
To a solution of the nitroolefin (0.25 mmol) in methylcyclohexane (1.0 mL) was added the aldehyde (0.5 mmol) and the organocatalyst OC4 (0.025 mmol, 10 mol%). The reaction mixture was stirred at 0 °C for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding Michael adduct. The diastereomeric ratio was determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.
General Experimental Protocol for the Asymmetric Aldol Reaction (Solvent-Free): [9]
A mixture of the aldehyde (0.5 mmol), the ketone (2.0 mmol), and the dipeptide organocatalyst (S,S)-2 (0.05 mmol, 10 mol%) was placed in a ball mill reactor. The reaction was carried out at room temperature for the specified time. After completion of the reaction (monitored by TLC), the crude mixture was directly purified by flash column chromatography on silica gel to give the desired aldol product. The diastereomeric and enantiomeric excesses were determined by chiral HPLC.
Catalytic Cycles and Reaction Mechanisms
The catalytic activity of these pyrrolidine-based organocatalysts stems from their ability to form key reactive intermediates with the carbonyl substrates.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts in Michael additions.
In this cycle, the chiral secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroolefin) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[10]
Caption: Dual activation mechanism of a bifunctional pyrrolidine-thiourea organocatalyst.
Bifunctional catalysts, such as those incorporating a thiourea moiety, enhance reactivity and stereoselectivity through a dual activation mechanism.[7] The pyrrolidine nitrogen activates the carbonyl compound by forming an enamine, while the thiourea group activates the electrophile through hydrogen bonding. This creates a highly organized transition state, leading to superior stereocontrol.
Conclusion
While (S)-proline remains a foundational and effective organocatalyst, its derivatives, such as those based on (S)-1-(N-phenylalanyl)pyrrolidine and particularly bifunctional catalysts, often provide superior performance in terms of yield, diastereoselectivity, and enantioselectivity. The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired level of stereochemical control. The data presented in this guide highlights the continuous innovation in the design of pyrrolidine-based organocatalysts, offering researchers a powerful and expanding toolkit for asymmetric synthesis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Economical Advantage of L-Proline and its Derivatives in Large-Scale Asymmetric Synthesis
A comparative guide for researchers, scientists, and drug development professionals.
In the realm of large-scale organic synthesis, particularly for the production of chiral molecules in the pharmaceutical industry, the cost-effectiveness of catalysts is a paramount concern. While 1-(N-phenylalanyl)pyrrolidine has its applications as a chiral organocatalyst, a thorough analysis reveals that more fundamental and readily available alternatives, primarily L-proline and its other derivatives, offer a significantly more economical pathway for asymmetric transformations. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform catalyst selection for industrial applications.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its stereoselective synthesis is of utmost importance.[1] Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysis for achieving high enantioselectivity.[2] L-proline, a naturally occurring amino acid, is a foundational catalyst in this field, often referred to as the "simplest enzyme" due to its efficiency and versatility.[3][4]
Cost-Effectiveness: A Clear Advantage for L-Proline
The primary driver for seeking alternatives to 1-(N-phenylalanyl)pyrrolidine is cost. L-proline, the parent compound from which 1-(N-phenylalanyl)pyrrolidine is synthesized, is available in bulk at a fraction of the cost. Large-scale production of L-proline is well-established, with prices ranging from approximately $15 to $70 per kilogram for USP grade material. In contrast, 1-(N-phenylalanyl)pyrrolidine, being a downstream derivative requiring additional synthetic steps, is inherently more expensive. While bulk pricing for 1-(N-phenylalanyl)pyrrolidine is not as readily available in the public domain, the significant cost difference of the starting material provides a compelling economic argument for considering L-proline as a primary alternative.
Performance in Asymmetric Aldol Reactions: A Comparative Overview
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a benchmark for evaluating the performance of chiral organocatalysts.[5][6] Both L-proline and its derivatives have been extensively studied in this context.
While direct, side-by-side comparative data for 1-(N-phenylalanyl)pyrrolidine against L-proline in the same study is limited in publicly available literature, a comprehensive review of existing data allows for a comparative assessment. The following tables summarize typical performance metrics for L-proline and other relevant derivatives in the asymmetric aldol reaction between aldehydes and ketones.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [7] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 1 | Dichloromethane | 2 | 97 | 96 | [7] |
| L-Prolinamide | 30 | Acetone | 48 | 6 | 70 | [5] |
| (1S,2S)-N-(L-prolyl)-1-amino-1,2-diphenyl-2-ol | 10 | Acetone | 24 | 93 | 93 | [5] |
Table 2: Catalyst Performance in the Asymmetric Aldol Reaction of Isobutyraldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 2 | 97 | 93 | [7] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 1 | Dichloromethane | 2 | 95 | >99 | [7] |
From the data, it is evident that while unmodified L-proline provides good to excellent yields and enantioselectivities, certain derivatives can offer enhanced performance, often at lower catalyst loadings. However, it is crucial to weigh the improved performance against the increased cost of the derivative. For many large-scale applications, the economic advantage of using slightly higher loadings of the inexpensive L-proline may outweigh the benefits of a more complex and costly derivative.
Experimental Protocols
Below are detailed methodologies for the synthesis of a representative L-proline derived catalyst and a general protocol for its application in an asymmetric aldol reaction.
Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol is adapted from established synthetic routes.
Materials:
-
N-Cbz-L-proline
-
Phenylmagnesium bromide (in THF)
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
A solution of N-Cbz-L-proline (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of phenylmagnesium bromide (3 equivalents) in THF at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0°C.
-
The aqueous layer is separated and the organic layer is washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general representation of a typical L-proline catalyzed aldol reaction.
Materials:
-
Aldehyde (1 equivalent)
-
Ketone (5-10 equivalents)
-
L-Proline (10-30 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the aldehyde in DMSO, the ketone is added, followed by L-proline.
-
The reaction mixture is stirred at room temperature for the time specified in the relevant literature (typically 4-48 hours), and the reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired aldol product.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the catalytic cycle of a proline-catalyzed aldol reaction and a general experimental workflow.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: General experimental workflow for an aldol reaction.
Conclusion
For large-scale synthesis where economic viability is a critical factor, L-proline presents a highly cost-effective and efficient alternative to its derivative, 1-(N-phenylalanyl)pyrrolidine. While specialized derivatives may offer enhanced performance in specific applications, the low cost, ready availability, and robust performance of L-proline make it an attractive choice for industrial-scale asymmetric synthesis. The decision to use a more complex derivative should be carefully weighed against the significant cost increase and the marginal performance gains for a given transformation. For many applications, optimizing reaction conditions with L-proline can provide a more economically sensible approach to achieving desired levels of yield and enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Pyrrolidine, 1-(N-phenylalanyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic pathway for Pyrrolidine, 1-(N-phenylalanyl)- with established, traditional alternatives. The performance of each method is evaluated based on quantitative experimental data, and detailed methodologies for key experiments are provided. Visual diagrams of the synthetic pathways and experimental workflows are included to facilitate clear understanding.
Introduction
Pyrrolidine, 1-(N-phenylalanyl)- is a chiral amide of significant interest in medicinal chemistry and drug discovery. Its structure, combining the versatile pyrrolidine scaffold with the biologically relevant phenylalanine moiety, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers. This guide compares a modern, organocatalytic approach to its synthesis with two traditional, widely-used peptide coupling methods.
Comparative Analysis of Synthetic Pathways
The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- is fundamentally an amide bond formation between a protected phenylalanine derivative and pyrrolidine. This comparison focuses on a novel boronic acid-catalyzed method versus the traditional DCC/HOBt and HATU mediated coupling reactions.
Data Presentation
| Parameter | Novel Pathway: Boronic Acid Catalysis | Traditional Pathway 1: DCC/HOBt Coupling | Traditional Pathway 2: HATU Coupling |
| Reaction Yield | ~95%[1] | ~85-95%[2] | >90%[3] |
| Purity | High (typically >98% after chromatography) | Good to High (requires careful removal of DCU byproduct)[3] | Very High (>95-99%)[3] |
| Reaction Time | 12-24 hours[1] | 12-24 hours[2][3] | 30 minutes - 4 hours[3] |
| Key Reagents | Phenylboronic Acid (catalyst), N-Boc-L-phenylalanine, Pyrrolidine | Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Reaction Temperature | Reflux (e.g., in toluene) | 0 °C to Room Temperature | Room Temperature |
| Byproducts | Water | Dicyclohexylurea (DCU) | Tetramethylurea, HOAt |
| Cost & Sustainability | Catalyst is relatively inexpensive and used in substoichiometric amounts. Generally considered a "greener" approach. | DCC is inexpensive but produces a stoichiometric amount of difficult-to-remove solid waste (DCU). | HATU is more expensive but highly efficient, often leading to less waste from side reactions and easier purification. |
| Racemization Risk | Low to negligible.[1] | Low when HOBt is used as an additive.[4] | Very low due to rapid reaction kinetics.[4] |
Experimental Protocols
Novel Synthetic Pathway: Boronic Acid-Catalyzed Amidation
This protocol is adapted from general procedures for boronic acid-catalyzed amide formation.[1]
Materials:
-
N-Boc-L-phenylalanine
-
Pyrrolidine
-
Phenylboronic Acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-L-phenylalanine (1 equivalent), pyrrolidine (1.2 equivalents), and phenylboronic acid (10 mol%).
-
Add toluene as the solvent to the flask.
-
Heat the reaction mixture to reflux and continue for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Pyrrolidine, 1-(N-Boc-phenylalanyl)-.
-
The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Traditional Synthetic Pathway 1: DCC/HOBt Coupling
This is a classic and widely used method for peptide bond formation.[2][3]
Materials:
-
N-Boc-L-phenylalanine
-
Pyrrolidine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve pyrrolidine (1.1 equivalents) in DCM.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the flask containing the N-Boc-L-phenylalanine and HOBt.
-
After 15-20 minutes of stirring at 0 °C, add the pyrrolidine solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Traditional Synthetic Pathway 2: HATU Coupling
HATU is a highly efficient and rapid coupling reagent.[3]
Materials:
-
N-Boc-L-phenylalanine
-
Pyrrolidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-phenylalanine (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Comparison of synthetic pathways to Pyrrolidine, 1-(N-phenylalanyl)-.
Caption: Experimental workflow for comparing synthetic pathways.
Caption: General mechanism of traditional peptide coupling.
References
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess in 1-(N-phenylalanyl)pyrrolidine Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric organocatalysis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. 1-(N-phenylalanyl)pyrrolidine, a proline-derived organocatalyst, is frequently employed in various stereoselective transformations. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric purity of the resulting products. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. While chiral HPLC is often the most versatile and widely used technique, GC and NMR offer distinct advantages for specific applications.[1]
Comparison of Key Analytical Methods
The following table summarizes the core features of the three main analytical techniques for determining enantiomeric excess, providing a high-level overview to guide method selection.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | Separation of volatile enantiomers (often after derivatization) on a capillary column coated with a chiral stationary phase.[3] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), causing distinguishable chemical shifts for the enantiomers.[4][5] |
| Sample Preparation | Typically involves simple dissolution of the sample in the mobile phase.[6] | Often requires chemical derivatization to increase the analyte's volatility and improve chromatographic performance.[7] | Simple addition of a chiral solvating agent to the analyte solution in an NMR tube. No covalent derivatization is needed.[8] |
| Analysis Time | 10-30 minutes per sample.[1] | 15-30 minutes per sample.[1] | < 10 minutes per sample for data acquisition. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (pg/mL range), especially with a mass spectrometer (MS) detector. | Relatively low; requires mg-scale sample quantities. |
| Instrumentation | HPLC system with a UV or Circular Dichroism (CD) detector and a chiral column.[9] | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a chiral capillary column.[7] | Standard NMR spectrometer (300 MHz or higher). |
| Advantages | Broad applicability, high robustness, wide availability of columns, direct analysis often possible. | Exceptional resolving power and sensitivity, ideal for volatile compounds. | Rapid analysis, simple sample preparation, provides structural information, no need for enantiomerically pure standards for method development.[5][10] |
| Limitations | Higher cost of chiral columns, method development can be time-consuming. | Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error. | Lower sensitivity, potential for signal overlap, cost of chiral solvating agents and deuterated solvents. |
digraph "ee_determination_workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368", penwidth=1]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; start [label="Crude Product from\n1-(N-phenylalanyl)pyrrolidine\nCatalysis", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Reaction Work-up &\nPurification (e.g., Column Chromatography)"]; start -> workup; }
subgraph "cluster_analysis" { label="Analytical Method"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; dissolve [label="Dissolve in\nMobile Phase"]; derivatize [label="Derivatize to\nIncrease Volatility"]; add_csa [label="Dissolve in CDCl₃\n& Add Chiral Solvating Agent"]; }
subgraph "cluster_measurement" { label="Measurement & Calculation"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; hplc [label="Chiral HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc [label="Chiral GC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="¹H NMR Spectrum\nAcquisition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calc_hplc [label="Calculate ee from\nPeak Area Integration"]; calc_gc [label="Calculate ee from\nPeak Area Integration"]; calc_nmr [label="Calculate ee from\nSignal Integration"]; }
workup -> dissolve [label="For HPLC"]; workup -> derivatize [label="For GC"]; workup -> add_csa [label="For NMR"];
dissolve -> hplc; derivatize -> gc; add_csa -> nmr;
hplc -> calc_hplc; gc -> calc_gc; nmr -> calc_nmr;
{rank=same; hplc; gc; nmr;} }
Experimental Protocols and Performance Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for ee determination due to its versatility and the vast library of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of compounds.[6]
Detailed Experimental Protocol:
-
Sample Preparation : Accurately weigh and dissolve the purified product in the mobile phase or a compatible solvent (e.g., a hexane/isopropanol mixture) to a final concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
Instrumentation : Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Chiral Column : A polysaccharide-based column such as Chiralpak® IA, AD-H, or Chiralcel® OD-H is a common starting point.
-
Mobile Phase : A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting ratio is 90:10 (n-hexane:isopropanol).[11] For basic or acidic products, adding a small amount of an additive (e.g., 0.1% diethylamine for bases or 0.1% trifluoroacetic acid for acids) can improve peak shape.[6]
-
Flow Rate : Set to a standard rate, typically 0.5 to 1.0 mL/min.[11]
-
Column Temperature : Maintain at a constant temperature, usually 25 °C.
-
Detection : Monitor at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).[6][11]
-
-
Analysis : Inject a racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. Subsequently, inject the catalyzed product sample.
-
Calculation : The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100
Illustrative Performance Data:
The following table shows representative data for the separation of products from proline-derived catalyst reactions, which are structurally analogous to those from 1-(N-phenylalanyl)pyrrolidine.
| Product Type | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rₛ) |
| Michael Adduct[11] | Phenomenex Lux® Cellulose-2 | Hexane:Isopropanol (90:10) | 1.0 | t_major = 10.61, t_minor = 12.11 | > 1.5 |
| Aldol Adduct | Chirobiotic™ T | Acetonitrile:Water (70:30) | 1.0 | t_minor = 3.30, t_major = 4.78 | > 2.0 |
| Flavanone | Chiralcel® OD-H | Not specified | Not specified | Not specified | Sufficient for ee |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent resolution and sensitivity. For many products of organocatalysis, derivatization is a necessary prerequisite to analysis.
Detailed Experimental Protocol:
-
Derivatization (Two-Step Example for Amine/Acid Products) : This protocol is based on the derivatization of proline and is applicable to similar structures.
-
Esterification : Add 1 mL of 3 N methanolic HCl to ~1 mg of the sample. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.
-
Acetylation : Dissolve the residue in 1 mL of methylene chloride. Add 100 µL of an acetylating agent, such as trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 10-20 minutes. The sample is now ready for injection.
-
-
Instrumentation : Use a gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions :
-
Chiral Column : Cyclodextrin-based columns (e.g., Astec CHIRALDEX® G-TA or Rt-βDEX) are commonly used.
-
Carrier Gas : Hydrogen or Helium.
-
Temperature Program : Start at a low temperature (e.g., 40-60 °C), hold for 1-2 minutes, then ramp at a rate of 2-10 °C/min to a final temperature (e.g., 220-240 °C).
-
Injector and Detector Temperature : Typically set to 220-250 °C.
-
-
Analysis and Calculation : The analysis and ee calculation are performed similarly to HPLC, by integrating the peaks corresponding to the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using Chiral Solvating Agents (CSAs) is a rapid method for determining ee without requiring chromatographic separation. The CSA forms non-covalent, transient diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the ¹H NMR spectrum.[5][12]
Detailed Experimental Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Acquire Initial Spectrum : Record a standard ¹H NMR spectrum of the analyte alone.
-
Add Chiral Solvating Agent : Add an equimolar or slight excess of a suitable CSA to the NMR tube. Common CSAs include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or Pirkle's alcohol, (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).[7][10]
-
Acquire Final Spectrum : Gently mix the sample and acquire another ¹H NMR spectrum. Observe the splitting of a proton signal close to the chiral center of the analyte. The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers should be sufficient for accurate integration.
-
Calculation : The enantiomeric excess is determined by the ratio of the integrals (I1 and I2) of the well-resolved, split signals. ee (%) = |(I1 - I2) / (I1 + I2)| × 100
Performance Considerations:
-
Choice of CSA : The effectiveness of a CSA depends on the specific analyte. Screening of different CSAs may be necessary.
-
Concentration and Temperature : The degree of signal separation can be affected by the concentration of the analyte and CSA, as well as the temperature at which the spectrum is acquired.[4]
-
Accuracy : For accurate quantification, the signals chosen for integration must be fully resolved and free from overlap with other signals in the spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uma.es [uma.es]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A comparative study of the catalytic efficiency of different pyrrolidine-based catalysts
A Comparative Guide to the Catalytic Efficiency of Pyrrolidine-Based Catalysts
In the realm of asymmetric organocatalysis, pyrrolidine-based catalysts have become indispensable tools for the stereoselective synthesis of complex molecules.[1][2] Their prevalence in both academic and industrial research stems from their robustness, accessibility, and ability to mimic enzymatic reaction pathways.[3][4] This guide provides a comparative analysis of the catalytic efficiency of prominent pyrrolidine-based catalysts, focusing on their performance in key asymmetric transformations. The data presented is intended to assist researchers, scientists, and drug development professionals in the rational selection of catalysts for specific synthetic challenges.
The efficacy of these catalysts is primarily rooted in two key activation modes: enamine catalysis and iminium-ion catalysis .[3][5][6] In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[3] Conversely, in iminium-ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, lowering its LUMO and facilitating conjugate addition.[5][7]
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a benchmark for evaluating catalyst performance. The reaction typically involves the addition of a ketone to an aldehyde, catalyzed by a pyrrolidine derivative.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 (anti:syn) | 96 | [8] |
| (S)-2-Methylpyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | CH3CN | 85 | 92:8 (anti:syn) | 88 | [8] |
| (R)-Pyrrolidine-3-carboxylic acid | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 92 | 85:15 (anti:syn) | 94 | [9] |
| Diarylprolinol Silyl Ether | Benzaldehyde | Cyclohexanone | Toluene | >99 | 95:5 (anti:syn) | >99 | [3][5] |
The data indicates that while L-proline remains a highly effective and economical choice, modifications to the pyrrolidine scaffold, such as the introduction of a methyl group or the use of diarylprolinol silyl ethers, can significantly influence stereoselectivity and yield.[5][8] Diarylprolinol silyl ethers, in particular, often provide superior results in terms of both yield and enantioselectivity.[3]
Comparative Performance in Asymmetric Mannich Reactions
The Mannich reaction is a vital transformation for synthesizing chiral β-amino carbonyl compounds. The choice of catalyst is critical for controlling the diastereoselectivity of the product. A key distinction is observed between L-proline (an α-amino acid) and β-amino acids like (R)-pyrrolidine-3-carboxylic acid.
| Catalyst | Aldehyde | Ketone | Imine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Benzaldehyde | Acetone | N-PMP-protected | 94 | 95:5 (syn:anti) | 98 | [10] |
| (R)-Pyrrolidine-3-carboxylic acid | Benzaldehyde | Acetone | N-PMP-protected | 96 | 5:95 (syn:anti) | 99 | [9][10] |
A striking feature highlighted by the data is the reversal of diastereoselectivity. L-proline typically yields syn-diastereomers, whereas (R)-pyrrolidine-3-carboxylic acid is highly effective in promoting the formation of anti-diastereomers with excellent stereocontrol.[9][10] This demonstrates how the position of the carboxylic acid group on the pyrrolidine ring profoundly influences the transition state geometry.[9]
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition, a conjugate addition reaction, is fundamental for creating chiral 1,5-dicarbonyl compounds. Pyrrolidine catalysts activate aldehydes or ketones via enamine formation to facilitate their addition to α,β-unsaturated systems.
| Catalyst | Nucleophile (Aldehyde) | Electrophile (Nitroalkene) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Propanal | trans-β-Nitrostyrene | CHCl3 | 77 | 93:7 (syn:anti) | 99 | [8] |
| (S)-2-Methylpyrrolidine Derivative | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 90 | 92:8 (syn:anti) | 85 | [8] |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 95 | >95:5 (syn:anti) | 99 | [3][11] |
In Michael additions, diarylprolinol silyl ethers consistently demonstrate high efficacy, providing excellent yields and stereoselectivities across a range of substrates.[3][11] The steric and electronic properties of these catalysts create a well-defined chiral environment that effectively shields one face of the enamine intermediate.[5]
Catalytic Cycles and Experimental Workflow
The catalytic cycles of pyrrolidine-based catalysts are well-established. The following diagrams illustrate the generally accepted mechanisms for enamine and iminium-ion activation, along with a typical experimental workflow.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of Pyrrolidine, 1-(N-phenylalanyl)- versus Metal Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Key C-C Bond Forming Reactions
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The choice of catalyst is paramount in achieving high efficiency and enantiopurity. This guide provides a comparative overview of the organocatalyst Pyrrolidine, 1-(N-phenylalanyl)-, a prolinamide derivative, and common metal catalysts in the context of asymmetric aldol and Michael addition reactions. While direct head-to-head comparative studies under identical conditions are limited in the published literature, this guide aims to provide a valuable benchmark by presenting representative data for each catalyst class.
Organocatalysts, such as Pyrrolidine, 1-(N-phenylalanyl)-, have emerged as powerful alternatives to traditional metal-based catalysts, offering advantages such as lower toxicity, stability to air and moisture, and alignment with the principles of green chemistry. This comparison will delve into the performance of these catalysts, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is best assessed through quantitative metrics. The following tables summarize representative performance data for Pyrrolidine, 1-(N-phenylalanyl)- (or closely related prolinamides) and common metal catalysts in asymmetric aldol and Michael addition reactions.
Disclaimer: The data presented below is compiled from various sources and should not be interpreted as a direct head-to-head comparison, as reaction conditions may vary.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-N-(phenylalanyl)pyrrolidine derivative | p-nitrobenzaldehyde | Cyclohexanone | DMSO | 120 | 85 | 90:10 | 85 | [1] |
| Zn(TFA)₂ / bipyridine ligand | p-nitrobenzaldehyde | Cyclohexanone | rt | 10 | >95 | - | 95 | [2] |
| Binuclear Zinc Catalyst | Cyclohexanecarboxaldehyde | Acetone | THF | - | 62-89 | - | 76-92 | [3] |
Asymmetric Michael Addition
The asymmetric Michael addition is a crucial reaction for the formation of carbon-carbon bonds, leading to the synthesis of a wide range of complex molecules.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-N-(D-prolyl)-1-triflicamido-3-phenylpropan-2-amine | trans-β-nitrostyrene | Isobutyraldehyde | Toluene | - | 93 | >99:1 | 97 | [4] |
| Adamantoyl L-prolinamide | Nitroalkenes | Aldehydes/Ketones | - | - | up to 95 | - | up to 99 | [5] |
| Copper(I) / Chiral Ligand | β-Substituted Alkenyl Azaarenes | 1,4-Dienes | - | - | moderate to excellent | - | excellent | [6] |
| Copper–amyloid complexes | 2-azachalcone | Dimethyl malonate | - | - | good to excellent | - | moderate to good | [7] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application and comparison of these catalysts.
Asymmetric Aldol Reaction with a Prolinamide Catalyst
Materials:
-
Prolinamide catalyst (e.g., (S)-N-(phenylalanyl)pyrrolidine derivative) (10-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (5-10 equiv)
-
Anhydrous solvent (e.g., DMSO, CHCl₃)
-
Magnetic stirrer and reaction vessel
Procedure:
-
To a stirred solution of the prolinamide catalyst in the chosen anhydrous solvent, add the ketone at the specified temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction mixture for the time indicated in the literature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[1]
Asymmetric Michael Addition with a Prolinamide Catalyst
Materials:
-
Prolinamide catalyst (e.g., Adamantoyl L-prolinamide) (5-20 mol%)
-
Michael acceptor (e.g., nitroalkene) (1.0 equiv)
-
Michael donor (e.g., aldehyde or ketone) (2-5 equiv)
-
Solvent (if not solvent-free)
-
Magnetic stirrer and reaction vessel
Procedure:
-
To a mixture of the prolinamide catalyst and the Michael acceptor in the chosen solvent (or neat), add the Michael donor at the specified temperature.
-
Stir the reaction mixture vigorously for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.[5]
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Metal-Catalyzed Asymmetric Aldol Reaction (Representative)
Materials:
-
Metal salt (e.g., Zn(TFA)₂) (2-5 mol%)
-
Chiral ligand (e.g., bipyridine derivative) (2-5 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (2-10 equiv)
-
Anhydrous solvent (e.g., THF)
-
Magnetic stirrer and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the metal salt and the chiral ligand in the anhydrous solvent.
-
Stir the solution for a short period to allow for complex formation.
-
Add the ketone to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde dropwise to the mixture.
-
Stir the reaction for the specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the product with an organic solvent.
-
Work up the organic phase as described for the organocatalyzed reaction.
-
Purify and analyze the product for yield, diastereoselectivity, and enantioselectivity.[2][3]
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: General workflow for benchmarking catalyst performance.
Caption: Enamine-based catalytic cycle for prolinamide catalysts.
Caption: Lewis acid-based catalytic cycle for metal catalysts.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Economic Analysis of Pyrrolidine, 1-(N-phenylalanyl)- in Industrial Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The utilization of chiral compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Among these, Pyrrolidine, 1-(N-phenylalanyl)- has emerged as a significant building block and organocatalyst, particularly in the realm of asymmetric synthesis. This guide provides an objective comparison of its performance against other alternatives, supported by available experimental data, to aid in the economic analysis of its integration into industrial processes. While direct, industry-standardized cost-of-goods-sold (COGS) data for processes involving Pyrrolidine, 1-(N-phenylalanyl)- is not publicly available, this analysis offers a framework for evaluating its economic viability based on performance metrics such as yield, stereoselectivity, and reaction conditions.
I. Performance in Asymmetric Synthesis
Pyrrolidine, 1-(N-phenylalanyl)- and its derivatives are frequently employed as organocatalysts in various asymmetric transformations, including aldol, Michael, and Mannich reactions. The economic impact of a catalyst is intrinsically linked to its efficiency, which is measured by product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions
| Catalyst/Method | Aldehyde Substrate | Ketone Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee%) | Reference |
| (S)-1-((S)-2-Amino-3-phenylpropanoyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | 86 | 25:1 | >99 | [1] |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | 86 | 20:1 | >99 | [1] |
| (S)-Diphenylprolinol silyl ether | Propanal | Nitrostyrene (Michael Addition) | 82 | 94:6 (syn:anti) | 99 | [2] |
| Bifunctional (S)-Pyrrolidine-Thiourea | Ketone | Nitroalkene (Michael Addition) | High | High | High | [3] |
Key Observations:
-
Pyrrolidine-based catalysts, including derivatives of Pyrrolidine, 1-(N-phenylalanyl)-, consistently demonstrate high yields and exceptional enantioselectivity in asymmetric reactions.[1][2]
-
Subtle structural modifications to the pyrrolidine scaffold can significantly influence diastereoselectivity, offering a powerful tool for accessing specific stereoisomers.[4]
-
Compared to the foundational organocatalyst L-proline, more complex pyrrolidine derivatives can offer improved performance in certain reactions, which can justify a potentially higher initial cost through increased efficiency and purity of the final product.[1]
II. Application in Peptide Synthesis
The formation of peptide bonds is a critical process in drug discovery. Pyrrolidine-based reagents have been investigated as alternatives to standard reagents in solid-phase peptide synthesis (SPPS).
Table 2: Comparison of Reagents in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Standard Piperidine/DMF System | Pyrrolidine in "Green" Solvents |
| Application | Fmoc-deprotection | Fmoc-deprotection |
| Performance | Well-established, high efficiency | Comparable crude peptide purities to standard methods.[5][6] |
| Side Reactions | Known issues with aspartimide and diketopiperazine formation. | May show increased side-product formation in certain sequences.[5][6] |
| Economic/Environmental Consideration | N,N-Dimethylformamide (DMF) is a reprotoxic solvent, facing increasing regulatory scrutiny and disposal costs. | Enables the use of more environmentally friendly solvent systems, potentially reducing waste and associated costs.[5][6] |
Economic Implications:
The use of pyrrolidine in SPPS allows for the exploration of a wider range of "greener" solvents.[6] This can lead to significant long-term cost savings by reducing the reliance on toxic and expensive solvents like DMF, minimizing waste disposal costs, and creating a safer working environment. While the initial cost of Pyrrolidine, 1-(N-phenylalanyl)- may be higher than that of simple bases, a holistic economic analysis should consider the total process cost, including solvent procurement, waste management, and regulatory compliance.
III. Synthesis and Cost Considerations
The economic viability of using Pyrrolidine, 1-(N-phenylalanyl)- on an industrial scale is heavily dependent on its manufacturing cost. Several synthetic routes are available, each with its own economic implications.
Synthesis Routes:
-
Direct Amination: Reaction of pyrrolidine with a phenylalanine derivative. This is a common and relatively straightforward approach.[7]
-
Multi-Step Synthesis: Involving protecting groups to ensure selectivity and yield, which can increase complexity and cost.[7]
-
Organocatalytic Methods: Enantioselective synthesis without the need for transition metals, which can enhance sustainability and reduce toxic waste.[7]
-
Biotechnological Production: Utilizing enzymatic catalysis for high selectivity and mild reaction conditions, offering a potentially sustainable and cost-effective alternative to traditional chemical synthesis.[7]
The industrial production of the parent compound, pyrrolidine, is typically achieved through the reaction of 1,4-butanediol and ammonia.[3] The price of pyrrolidine itself can vary, with some suppliers quoting prices around ₹1369 to ₹22900 per kilogram in the Indian market, depending on purity and quantity.[4][5] The cost of Pyrrolidine, 1-(N-phenylalanyl)- would be significantly higher due to the additional synthetic steps and the cost of the chiral phenylalanine starting material. A thorough economic analysis would require a detailed process simulation and cost estimation for a specific, scaled-up synthesis route.
IV. Experimental Protocols
General Protocol for a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized representation based on common procedures for asymmetric aldol reactions catalyzed by pyrrolidine derivatives.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-1-((S)-2-Amino-3-phenylpropanoyl)pyrrolidine (or other pyrrolidine-based catalyst) (0.1 mmol, 10 mol%)
-
Solvent (e.g., m-xylene, DMSO) (2.0 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction vial, add the aldehyde (1.0 mmol), ketone (5.0 mmol), and the pyrrolidine-based catalyst (0.1 mmol).
-
Add the solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., -20 °C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy using an internal standard.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
V. Visualizations
VI. Conclusion
Pyrrolidine, 1-(N-phenylalanyl)- and its derivatives represent a powerful class of chiral building blocks and organocatalysts with significant potential in industrial applications, particularly in the pharmaceutical sector. While a direct, quantitative economic comparison with all alternatives is challenging without proprietary industrial data, the available scientific literature strongly suggests that their high performance in terms of yield and stereoselectivity can offset a potentially higher initial procurement cost.
The ability to utilize these catalysts in conjunction with greener, more sustainable solvents presents a compelling argument for their long-term economic and environmental viability. For researchers and process chemists, the key to an accurate economic assessment lies in a thorough evaluation of the total process cost, factoring in raw material expenses, catalyst efficiency, solvent and waste management, and the purity requirements of the final product. The data and frameworks provided in this guide serve as a valuable starting point for such an analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic comparison of (R)- and (S)-enantiomers of Pyrrolidine, 1-(N-phenylalanyl)-
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 1-(N-phenylalanyl)pyrrolidine. Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques yield identical results for both (R) and (S) forms. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and highlights the critical role of Circular Dichroism (CD) spectroscopy in their differentiation.
While specific experimental data for these particular enantiomers is not widely available in public databases, this guide presents representative data based on the known spectroscopic principles for the functional groups present in the molecule.
Data Presentation
The quantitative data for the spectroscopic analysis of (R)- and (S)-1-(N-phenylalanyl)pyrrolidine are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are expected to be identical, as the magnetic environments of the corresponding nuclei are the same. Differentiation is possible through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which would induce separate signals for the corresponding nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H (aromatic) | 7.20 - 7.40 (m, 5H) | 137.0 (quat. C), 129.5 (CH), 128.8 (CH), 126.9 (CH) |
| α-CH (Phenylalanine) | ~4.0 (m, 1H) | ~55.0 |
| β-CH₂ (Phenylalanine) | ~3.0 (m, 2H) | ~38.0 |
| Pyrrolidine-CH₂ (N-CH₂) | 3.40 - 3.60 (m, 4H) | ~46.0 |
| Pyrrolidine-CH₂ | 1.80 - 2.00 (m, 4H) | ~25.0 |
| Amide C=O | - | ~172.0 |
| Amine NH₂ | ~1.5 (br s, 2H) | - |
Note: The actual chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of the (R)- and (S)-enantiomers are expected to be identical, as the vibrational modes of the chemical bonds are the same for both molecules.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3400 - 3250 | Medium, two bands for primary amine |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |
| C=O (Amide) | Stretch | 1690 - 1630 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium, multiple bands |
| N-H (Amine) | Bend | 1650 - 1580 | Medium |
| C-N | Stretch | 1350 - 1000 | Medium |
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as Electrospray Ionization (ESI), will produce identical mass spectra for both enantiomers as they have the same molecular mass and fragmentation behavior.
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Expected [M+H]⁺ | m/z 219.1492 |
| Key Fragmentation Pathways | Loss of the pyrrolidine ring (71 Da) to form an alkylphenone cation.[1] |
| | Formation of the phenylalanine immonium ion (m/z 120.08).[2] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary technique for distinguishing between enantiomers. It measures the differential absorption of left- and right-circularly polarized light. The (R)- and (S)-enantiomers are expected to produce mirror-image CD spectra.
Table 4: Representative Circular Dichroism Data in Methanol
| Enantiomer | λ (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-1-(N-phenylalanyl)pyrrolidine | ~268 | Negative Maximum |
| ~262 | Negative Maximum | |
| ~257 | Negative Maximum | |
| ~215 | Positive Maximum | |
| (S)-1-(N-phenylalanyl)pyrrolidine | ~268 | Positive Maximum |
| ~262 | Positive Maximum | |
| ~257 | Positive Maximum |
| | ~215 | Negative Maximum |
Note: The signs and magnitudes are representative and based on typical spectra of phenylalanine derivatives.[3][4] The fine structure in the 250-270 nm region is due to the phenyl chromophore.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R) and (S) enantiomers.
Caption: Workflow for enantiomer comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[5]
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Wavelength Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan with a clean, empty sample holder. Ratio the sample scan against the background scan to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Data Type: Profile or centroid.
-
-
Data Processing: The resulting spectrum will show ion intensity versus the mass-to-charge ratio (m/z). Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a CD-transparent solvent (e.g., methanol, acetonitrile, or phosphate buffer). The buffer should not have high absorbance in the region of interest.[7]
-
For far-UV measurements (190-250 nm), use a concentration of ~0.1-0.2 mg/mL. For near-UV measurements (250-320 nm), a higher concentration of ~1 mg/mL is typically required.[7]
-
Ensure the sample is fully dissolved and free of particulates by filtration or centrifugation.[7]
-
-
Instrumentation: A CD spectropolarimeter.
-
Acquisition:
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1.0 cm for near-UV).[7]
-
Wavelength Range: Scan from 320 nm down to 190 nm (or the solvent cutoff).
-
Scan Speed: 50 nm/min.[7]
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5 nm.
-
Averaging Time: 1-2 seconds per data point.
-
Number of Accumulations: Average at least 3-5 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Record a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.[7]
-
Convert the observed ellipticity (θ) in millidegrees (mdeg) to molar ellipticity [θ] using the formula: [θ] = (θ_obs × 100) / (c × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration (mol/L), and l is the path length in cm.[7]
-
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Disposal of Pyrrolidine, 1-(N-phenylalanyl)-: A Procedural Guide
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of Pyrrolidine, 1-(N-phenylalanyl)-, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent moieties, pyrrolidine and phenylalanine, as well as general best practices for laboratory chemical waste management. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
I. Hazard Profile and Immediate Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. All personnel must be equipped with:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
II. Quantitative Data Summary
The following table summarizes key hazard information for related compounds, which should be used to inform the risk assessment and handling procedures for Pyrrolidine, 1-(N-phenylalanyl)-.
| Hazard Data Point | Pyrrolidine (CAS 123-75-1) | 1-tert-Butoxycarbonyl-3-pyrrolidinone (CAS 101385-93-7) |
| GHS Hazard Statements | H225, H302, H312, H314, H332[3] | H302, H315, H318, H335[5] |
| GHS Precautionary Statements | P210, P280, P305+P351+P338, P310[2] | P261, P280, P301+P317, P302+P352, P305+P354+P338[5] |
| Flash Point | 3 °C[4] | Not available |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Category 4: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 1A/1B: Causes severe skin burns. | Category 2: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[2] | Category 1: Causes serious eye damage.[5] |
III. Step-by-Step Disposal Protocol
The proper disposal of Pyrrolidine, 1-(N-phenylalanyl)- must be carried out in accordance with all local, regional, and national hazardous waste regulations.[5][6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.[7]
-
Empty Containers: Containers that held Pyrrolidine, 1-(N-phenylalanyl)- should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7]
Step 2: Container Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Pyrrolidine, 1-(N-phenylalanyl)-"
-
The approximate concentration and solvent (for liquid waste)
-
The date of accumulation
-
Appropriate hazard symbols (e.g., flammable, corrosive, toxic)[8]
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[8][9] The storage area should be cool and away from sources of ignition.[3]
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite or sand.[8]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: For larger spills, or if there is any uncertainty, contact your institution's EHS department immediately.[8]
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general experimental workflow involving this compound and the logical decision-making process for its disposal.
Caption: General experimental and waste disposal workflow.
Caption: Decision tree for proper waste segregation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101385-93-7 Name: 1-tert-Butoxycarbonyl-3-pyrrolidone [xixisys.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
